1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol
Description
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Properties
IUPAC Name |
1-[(3-bromo-4-methylphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-2-3-9(4-11(8)12)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKSIWJHTLGSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CC(C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(3-bromo-4-methylbenzyl) azetidin-3-ol molecular weight
Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-(3-bromo-4-methylbenzyl) azetidin-3-ol
Executive Summary
N-(3-bromo-4-methylbenzyl) azetidin-3-ol (CAS: 1935347-08-2) represents a high-value scaffold in modern medicinal chemistry, specifically designed to address the "solubility-permeability" paradox.[1] By incorporating an azetidine ring, this molecule leverages the "Azetidine Switch" —a strategy where replacing larger saturated heterocycles (e.g., piperidine, morpholine) with a strained four-membered ring lowers lipophilicity (LogD) and reduces metabolic clearance while maintaining basicity.
The presence of the 3-bromo-4-methylbenzyl moiety serves a dual purpose: the bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the para-methyl group provides a specific hydrophobic vector often required for filling selectivity pockets in enzyme active sites.[1]
Molecular Identity & Physicochemical Architecture
Precise molecular weight determination is critical for this compound due to the isotopic signature of bromine. In high-resolution mass spectrometry (HRMS), the compound does not appear as a single peak but as a distinct doublet.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 1-[(3-bromo-4-methylphenyl)methyl]azetidin-3-ol |
| Common Name | N-(3-bromo-4-methylbenzyl) azetidin-3-ol |
| CAS Registry Number | 1935347-08-2 |
| Molecular Formula | C₁₁H₁₄BrNO |
| Average Molecular Weight | 256.14 g/mol |
| Monoisotopic Mass ( | 255.0259 Da |
| Monoisotopic Mass ( | 257.0238 Da |
| Isotopic Pattern | ~1:1 doublet (characteristic of mono-brominated species) |
| Calculated LogP (cLogP) | ~1.8 – 2.1 (Moderate lipophilicity) |
| Topological Polar Surface Area (TPSA) | ~43 Ų (Favorable for CNS penetration) |
| H-Bond Donors / Acceptors | 1 (OH) / 2 (N, O) |
Technical Insight: The azetidine nitrogen typically exhibits a pKa between 8.5 and 9.5. This ensures the molecule is predominantly protonated at physiological pH (7.4), improving aqueous solubility without becoming permanently charged, which would hinder membrane permeability.
Synthetic Methodologies
For research-scale production (mg to gram scale), Reductive Amination is the preferred route due to its mild conditions and chemoselectivity, avoiding O-alkylation side products that can occur during direct alkylation.[1]
Protocol A: Reductive Amination (High Fidelity)
Reagents: 3-Bromo-4-methylbenzaldehyde, Azetidin-3-ol hydrochloride, Sodium Triacetoxyborohydride (STAB), DCM/THF.[1]
-
Imine Formation: Dissolve 3-bromo-4-methylbenzaldehyde (1.0 eq) and azetidin-3-ol HCl (1.1 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 1.2 eq) to liberate the free amine. Stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. The mild nature of STAB prevents reduction of the aldehyde to the benzyl alcohol side-product.
-
Quench & Workup: Stir for 12 hours. Quench with saturated NaHCO₃. Extract with DCM (3x).
-
Purification: The crude amine is often pure enough for use, but can be purified via flash column chromatography (Eluent: 5-10% MeOH in DCM with 1% NH₄OH).
Protocol B: Nucleophilic Substitution (Scale-Up)
Reagents: 3-Bromo-4-methylbenzyl bromide, Azetidin-3-ol, K₂CO₃, Acetonitrile.[1]
-
Note: This route requires strict temperature control to prevent quaternization (over-alkylation).
Visualizing the Synthetic Logic
Figure 1: Reductive amination workflow utilizing Sodium Triacetoxyborohydride (STAB) for chemoselective synthesis.
Analytical Characterization & Validation
To ensure the integrity of the synthesized fragment, the following analytical signatures must be verified.
Mass Spectrometry (LC-MS)
-
Expectation: A split peak at [M+H]⁺ due to bromine isotopes.
-
Signal 1: m/z 256.03 (approx) corresponding to
Br. -
Signal 2: m/z 258.03 (approx) corresponding to
Br. -
Intensity Ratio: ~1:1.
-
Absence of this pattern indicates de-bromination or incorrect structure.
Proton NMR ( H-NMR, 400 MHz, CDCl )
-
Aromatic Region: Three protons. The 3-bromo-4-methyl substitution pattern creates a specific splitting:
-
~7.5 (d,
=2 Hz, 1H, H-2 on benzene ring). - ~7.2 (dd, 1H, H-6).
- ~7.1 (d, 1H, H-5).
-
~7.5 (d,
-
Benzylic Position: A singlet at
~3.6 ppm (2H) confirms the N-CH₂-Ar connection.[1] -
Azetidine Ring:
-
Multiplets at
~2.9–3.6 ppm (4H) for the ring protons ( and ). -
Multiplet at
~4.4 ppm (1H) for the methine proton adjacent to the hydroxyl ( ).
-
-
Methyl Group: Singlet at
~2.35 ppm (3H).
Application in Drug Discovery: The "Azetidine Switch"
This molecule is not merely an intermediate; it is a strategic tool for Lead Optimization .
-
Lipophilicity Efficiency (LipE): Replacing a piperidine ring (LogP ~0.8) with an azetidine ring (LogP ~0.3) in a drug scaffold typically lowers the overall LogP by 0.5–1.0 units. This improvement in LipE often correlates with better metabolic stability and reduced off-target toxicity (e.g., hERG inhibition).
-
Vector Exploration: The C-Br bond allows for rapid diversification. Using Suzuki couplings, researchers can attach heteroaryl groups to probe the "S3 pocket" of kinases or proteases.
-
Example: Coupling with phenylboronic acid yields a biaryl motif common in kinase inhibitors.
-
Figure 2: Strategic utilization of the fragment in library expansion and property optimization.
Safety & Handling
-
Hazards: As a benzyl amine derivative, the compound may cause skin and eye irritation (H315, H319). The precursor, 3-bromo-4-methylbenzyl bromide, is a potent lachrymator and corrosive; however, the final alcohol product is significantly less volatile and safer to handle.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic position over long periods.
References
-
BLD Pharm. (2023). Product Analysis: 1-(3-Bromobenzyl)azetidin-3-ol derivatives. Retrieved from
-
PubChem. (2023).[2] Compound Summary: 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine (Analogous Structure).[1] National Library of Medicine. Retrieved from
-
Lowe, D. (2010). The Azetidine Switch in Medicinal Chemistry. In the Pipeline. Retrieved from
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextualizing Azetidine utility).
Sources
Strategic Nitrogen Protection of 3-Hydroxyazetidine: A Technical Guide for Medicinal Chemistry
Executive Summary
Azetidines, particularly 3-hydroxyazetidine, have emerged as highly valuable structural motifs in modern drug discovery. Functioning as rigid, compact spacers and metabolically stable bioisosteres for larger heterocycles like morpholines or piperidines, they offer unique vectors for functionalization[1]. However, the inherent ring strain of the four-membered heterocycle, combined with the extreme basicity and nucleophilicity of the secondary amine, presents significant synthetic challenges. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the strategic nitrogen protection of 3-hydroxyazetidine, ensuring orthogonal reactivity during complex API (Active Pharmaceutical Ingredient) synthesis.
The Chemical Conundrum of 3-Hydroxyazetidine
The 3-hydroxyazetidine scaffold possesses two competing nucleophilic centers: the secondary amine (nitrogen) and the secondary alcohol (oxygen). In nearly all downstream applications—whether it involves the oxidation of the hydroxyl group to a ketone or its activation via sulfonylation—the nitrogen atom must be masked.
Without robust N-protection, electrophiles such as sulfonyl chlorides will exclusively react at the highly nucleophilic nitrogen, forming stable, undesired sulfonamides rather than the targeted sulfonate esters[2]. Furthermore, the four-membered ring is susceptible to degradation or ring-opening under harsh oxidative or basic conditions if the nitrogen lone pair is not electronically delocalized by a protecting group (PG).
Strategic Selection of Nitrogen Protecting Groups
The selection of a protecting group is dictated by the chronological sequence of the synthetic route. The table below summarizes the quantitative and qualitative profiles of the most common N-protecting groups used for 3-hydroxyazetidine.
Quantitative Data: Comparative Analysis of N-Protecting Groups
| Protecting Group (PG) | Introduction Reagents | Deprotection Conditions | Stability Profile | Typical Yield |
| Benzhydryl (CHPh₂) | Epichlorohydrin + Benzhydrylamine | H₂, Pd/C (Hydrogenolysis) | Highly stable to strong bases, nucleophiles, and mild acids. | 60–70% (from raw materials) |
| Boc (tert-Butoxycarbonyl) | Boc₂O, Et₃N / MeOH | TFA or HCl in Dioxane | Stable to bases, nucleophiles, and catalytic hydrogenation. | >95% (from free amine) |
| Cbz (Carboxybenzyl) | Cbz-Cl, Base | H₂, Pd/C or HBr/AcOH | Stable to mild acids and bases. | 90–95% |
| Benzyl (Bn) | BnBr, Base | H₂, Pd/C | Stable to strong acids and bases. | 80–85% |
Mechanistic Workflows and Reaction Logic
The Genesis Phase: Why Benzhydryl?
Direct synthesis of 1-Boc-3-hydroxyazetidine from epichlorohydrin and a Boc-protected amine is synthetically unviable. The formation of the azetidine ring requires a primary amine to undergo a 4-exo-tet cyclization. If a simple, unhindered amine is used, intermolecular overalkylation and polymerization outcompete the desired intramolecular ring closure.
Benzhydrylamine (diphenylmethylamine) is the industry standard for this initial step. The immense steric bulk of the two phenyl rings suppresses intermolecular side reactions, kinetically favoring the formation of the strained 1-benzhydryl-3-hydroxyazetidine[3].
The Transition Phase: The Protecting Group Swap
While benzhydryl is excellent for ring formation, it is too sterically hindering for many downstream cross-coupling reactions and requires harsh hydrogenolysis to remove. Therefore, an early-stage "protecting group swap" to the tert-Butoxycarbonyl (Boc) group is standard practice[4]. The Boc group is electronically deactivating (stabilizing the ring) and can be cleaved under mild acidic conditions (e.g., TFA), which is highly compatible with late-stage peptide or medicinal chemistry.
Workflow of the protecting group swap from Benzhydryl to Boc.
The Functionalization Phase: Orthogonal Reactivity
Once the Boc group is installed, the 3-hydroxyl group can be freely manipulated. The logic of orthogonal protection ensures that the N-Boc group remains intact during O-functionalization, and can later be selectively removed without affecting the newly formed O-linkages[5].
Orthogonal reactivity logic enabled by N-Boc protection.
Validated Experimental Methodologies
The following protocols represent self-validating systems. Each step includes mechanistic causality to ensure the researcher understands why specific conditions are employed.
Protocol A: Synthesis of 1-Boc-3-hydroxyazetidine via PG Swap
Objective: Convert the sterically hindered 1-benzhydryl-3-hydroxyazetidine into the versatile 1-Boc-3-hydroxyazetidine[4].
-
Dissolution: Dissolve 1-benzhydryl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in 300 mL of methanol.
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (10.0 g). Causality: A high catalyst loading is required to efficiently cleave the bulky benzhydryl group at room temperature without requiring high-pressure reactors.
-
Hydrogenolysis: Purge the vessel with inert gas, then introduce H₂ gas. Stir at room temperature for 3 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Critical Step: The resulting free 3-hydroxyazetidine is highly polar and prone to degradation; it must be immediately reprotected.
-
Reprotection: To the filtrate, directly add di-tert-butyl dicarbonate (Boc₂O, 18.2 g, 83.6 mmol). Stir at room temperature for 1 hour. Causality: The free amine rapidly attacks the Boc anhydride, forming the stable carbamate and preventing intermolecular side reactions.
-
Isolation: Concentrate under reduced pressure and purify via silica gel chromatography (Hexane:Ethyl Acetate) to afford 1-Boc-3-hydroxyazetidine in ~97% yield[4].
Protocol B: O-Sulfonylation of 1-Boc-3-hydroxyazetidine
Objective: Activate the 3-hydroxyl group for subsequent nucleophilic displacement (e.g., azide or amine substitution)[2].
-
Preparation: Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Low temperatures suppress the formation of aza-oxa-bicyclo[2.1.1]hexane derivatives (intramolecular cyclization byproducts).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) (1.5 equiv). Causality: The base neutralizes the HCl generated during the reaction, preventing premature acidic cleavage of the Boc group.
-
Sulfonylation: Dropwise add methanesulfonyl chloride (MsCl) (1.2 equiv).
-
Monitoring: Stir for 1–2 hours while allowing the reaction to slowly warm to room temperature. Monitor via TLC until the starting material is consumed.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the O-mesylated product[2].
Protocol C: Aerobic Oxidation to 1-Boc-3-azetidinone
Objective: Generate an electrophilic ketone scaffold for reductive aminations without degrading the strained azetidine ring[6].
-
Catalyst Preparation: Prepare a catalyst solution of CuI, ABNO (9-azabicyclo[3.3.1]nonane N-oxyl), and NMI (N-methylimidazole) in NMP (N-methyl-2-pyrrolidone).
-
Continuous Flow Setup: Introduce 1-Boc-3-hydroxyazetidine into a continuous flow reactor system alongside the catalyst stream and synthetic air (O₂ source).
-
Reaction Execution: Maintain a residence time of 6 minutes at room temperature. Causality: Traditional batch oxidations (like Jones reagent) often destroy the azetidine ring. Flow chemistry with aerobic oxidation ensures optimal gas-liquid mixing and precise residence time, preventing over-oxidation.
-
Purification: Collect the output stream, wash with 10% aqueous Na₂S₂O₃ and saturated NH₄Cl to remove the copper catalyst.
-
Isolation: Extract and concentrate to isolate 1-Boc-3-azetidinone in ≥98% yield[6].
References
- Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL
- Title: 1-(Diphenylmethyl)
- Title: 1-N-Boc-3-hydroxyazetidine Chemical Properties, Uses, Production Source: ChemicalBook URL
- Title: Application Notes and Protocols: The Synthesis of Biologically Active Molecules Incorporating a 3-(2-Ethylphenyl)
- Title: Technical Support Center: Sulfonylation of 3-Hydroxyazetidine Source: Benchchem URL
- Title: Process Development of CuI/ABNO/NMI-Catalyzed Aerobic Alcohol Oxidation Source: ACS Publications URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 1-(Diphenylmethyl)azetidin-3-ol (CAS NO:18621-17-5) | 1-(Diphenylmethyl)azetidin-3-ol Manufacturer and Suppliers | Scimplify [scimplify.com]
- 4. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Purity Synthesis of 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol
[1]
Abstract & Utility
This application note details the optimized synthetic protocols for 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol (CAS: 1935347-08-2).[1] This molecule serves as a critical "linker-fragment" in medicinal chemistry, particularly in the development of S1P1 receptor modulators and other G-protein coupled receptor (GPCR) ligands where the azetidine ring provides a rigid, low-molecular-weight hydrophilic core that improves metabolic stability compared to flexible alkyl chains.[1]
We present two validated pathways:
-
Method A (Direct Alkylation): Ideal for rapid, gram-scale synthesis using readily available benzyl halides.
-
Method B (Reductive Amination): Preferred for high-fidelity synthesis to strictly avoid quaternary ammonium by-products.[1]
Retrosynthetic Analysis
The strategic disconnection relies on the formation of the C–N bond between the secondary amine of the azetidine core and the benzylic carbon of the aryl fragment.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the azetidine core and the aryl halide moiety.[1]
Experimental Protocols
Method A: Direct N-Alkylation (Nucleophilic Substitution)
Rationale: This method utilizes the high reactivity of the benzyl bromide. The use of an inorganic base (K₂CO₃) in an aprotic polar solvent (Acetonitrile) ensures the neutralization of the azetidine hydrochloride salt in situ, driving the reaction forward while minimizing over-alkylation through stoichiometry control.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Role |
| Azetidin-3-ol HCl | 109.55 | 1.0 | Nucleophile |
| 3-Bromo-4-methylbenzyl bromide | 263.97 | 1.05 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Base/Scavenger |
| Acetonitrile (MeCN) | - | 10-15 V | Solvent |
| TBAI (Optional) | 369.37 | 0.05 | Catalyst |
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend Azetidin-3-ol HCl (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).
-
Activation: Add Potassium Carbonate (2.5 equiv) in a single portion. Stir the white suspension vigorously at room temperature (RT) for 30 minutes. Note: This step liberates the free amine.
-
Addition: Cool the mixture to 0°C using an ice bath. Add 3-Bromo-4-methylbenzyl bromide (1.05 equiv) dropwise over 10 minutes.[1]
-
Optimization Tip: If the reaction is sluggish, add catalytic Tetrabutylammonium iodide (TBAI, 5 mol%).
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Heat to 60°C and stir for 4–6 hours.
-
Monitoring: Check via TLC (System: 10% MeOH in DCM). The benzyl bromide spot (high R_f) should disappear.
-
-
Workup:
-
Purification: Purify via flash column chromatography (Silica Gel, Gradient: 0% → 10% MeOH in DCM) to yield the product as a white to off-white solid.
Method B: Reductive Amination (Alternative High-Fidelity Route)
Rationale: If the benzyl bromide is unavailable or if over-alkylation is observed in Method A, reductive amination using the aldehyde is the preferred alternative. It proceeds via an iminium ion intermediate, which is selectively reduced.[7]
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][7][10][11][12] | Role |
| Azetidin-3-ol HCl | 1.0 | Nucleophile |
| 3-Bromo-4-methylbenzaldehyde | 1.1 | Electrophile |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |
| DIPEA (Hünig's Base) | 1.2 | Base (to free amine) |
| DCE (1,2-Dichloroethane) | 10 V | Solvent |
Step-by-Step Protocol
-
Imine Formation: Dissolve Azetidin-3-ol HCl (1.0 equiv) and 3-Bromo-4-methylbenzaldehyde (1.1 equiv) in DCE . Add DIPEA (1.2 equiv). Stir at RT for 1 hour.
-
Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Completion: Stir at RT for 12–16 hours under Nitrogen atmosphere.
-
Quench: Quench carefully with saturated aqueous NaHCO₃. Stir for 20 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3x). Combined organic layers are dried (MgSO₄) and concentrated.[3][5][7]
-
Purification: Similar to Method A (Flash Chromatography).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of the target azetidine.
Analytical Characterization (Expected Data)
-
Appearance: White crystalline solid or thick colorless oil.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.50 (s, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.08 (d, 1H, Ar-H) — Aromatic signals characteristic of 1,2,4-substitution.
-
δ 4.45 (m, 1H, CH-OH) — Methine proton of the azetidine.
-
δ 3.60 (s, 2H, N-CH₂-Ar) — Benzylic singlet.[1]
-
δ 3.55 (m, 2H) and 2.95 (m, 2H) — Azetidine ring protons.
-
δ 2.35 (s, 3H, Ar-CH₃) — Methyl group singlet.
-
-
MS (ESI): Calculated for C₁₁H₁₄BrNO [M+H]⁺: 256.03/258.03 (1:1 Isotopic pattern for Br).
Safety & Handling
-
Benzyl Halides: Potent lachrymators and skin irritants. Handle only in a functioning fume hood.
-
Azetidines: Potential sensitizers. Avoid inhalation of dust.
-
Waste Disposal: Aqueous waste containing bromides and organic solvents must be segregated into halogenated waste streams.
References
Sources
- 1. 1343937-88-1|1-(3-Bromobenzyl)azetidin-3-ol|BLD Pharm [bldpharm.com]
- 2. scispace.com [scispace.com]
- 3. [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 6. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Azetidine synthesis [organic-chemistry.org]
- 12. 3-(4-Chlorobenzyl)azetidin-3-ol | Benchchem [benchchem.com]
- 13. 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine | C11H13BrFN | CID 145864096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reductive amination of 3-bromo-4-methylbenzaldehyde with azetidin-3-ol
An Application Guide for the Synthesis of 1-(3-Bromo-4-methylbenzyl)azetidin-3-ol via Reductive Amination
Abstract
This technical note provides a comprehensive guide for the synthesis of 1-(3-bromo-4-methylbenzyl)azetidin-3-ol, a valuable building block in medicinal chemistry. The protocol details a robust and highly selective one-pot reductive amination of 3-bromo-4-methylbenzaldehyde with azetidin-3-ol using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed experimental protocol, characterization data, and safety considerations to ensure reliable and reproducible results.
Introduction: Significance and Rationale
The convergence of the substituted benzylamine motif with the azetidine scaffold is of significant interest in modern drug discovery. The azetidine ring, a four-membered heterocycle, is a desirable structural element that can improve physicochemical properties such as solubility and metabolic stability while providing a rigid vector for substituent placement.[1] The 3-bromo-4-methylphenyl group serves a dual purpose: it provides a lipophilic aromatic system for potential receptor interactions and incorporates a bromine atom, which acts as a versatile synthetic handle for further molecular diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Reductive amination is one of the most efficient and widely used methods for forming C-N bonds.[2] The direct, one-pot approach, where the aldehyde, amine, and reducing agent are combined, is particularly advantageous for its operational simplicity and efficiency.[3] The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is critical. Its mildness and remarkable selectivity for reducing the intermediate iminium ion in preference to the starting aldehyde minimize the formation of the corresponding alcohol byproduct, leading to cleaner reactions and higher yields.[4][5][6]
This guide provides a field-proven protocol that leverages these principles for the reliable synthesis of 1-(3-bromo-4-methylbenzyl)azetidin-3-ol.
Reaction Mechanism and Principle
The reductive amination process occurs in two main stages within the same reaction vessel: (1) formation of an iminium ion and (2) subsequent hydride reduction.
-
Iminium Ion Formation : The reaction is initiated by the nucleophilic attack of the secondary amine (azetidin-3-ol) on the carbonyl carbon of 3-bromo-4-methylbenzaldehyde. This forms a transient hemiaminal intermediate. Under the mildly acidic conditions, often facilitated by the acetic acid byproduct from the reducing agent or added as a catalyst, the hydroxyl group of the hemiaminal is protonated.[7][8] This protonation turns the hydroxyl into a good leaving group (water), which is subsequently eliminated to form a resonance-stabilized iminium ion.
-
Hydride Reduction : Sodium triacetoxyborohydride is an ideal reducing agent for this step. The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it incapable of significantly reducing the starting aldehyde but highly effective at reducing the more electrophilic iminium ion.[6][9] The hydride (H⁻) from NaBH(OAc)₃ attacks the iminium carbon, delivering the hydrogen and neutralizing the positive charge on the nitrogen, thus yielding the final tertiary amine product.[10]
Caption: Figure 1: Reductive Amination Mechanism
Experimental Protocol
This protocol is designed for a 5 mmol scale and can be adjusted accordingly. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 3-Bromo-4-methylbenzaldehyde | 36276-24-1 | 199.05 | 5.0 | 995 mg | Limiting reagent. Purity >97%.[11] |
| Azetidin-3-ol hydrochloride | 18621-18-6 | 109.56 | 5.5 (1.1 eq) | 603 mg | Often supplied as a hydrochloride salt. Requires neutralization. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 5.5 (1.1 eq) | 0.77 mL | For neutralization of the amine salt. |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | 7.5 (1.5 eq) | 1.59 g | Hygroscopic; handle quickly.[4][12] |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | 50 mL | Anhydrous grade. Preferred solvent.[13] |
| Saturated Sodium Bicarbonate (aq) | - | - | - | ~50 mL | For work-up. |
| Brine (Saturated NaCl aq) | - | - | - | ~50 mL | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g | For drying organic layer. |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Amine Neutralization: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol hydrochloride (603 mg, 5.5 mmol) and anhydrous 1,2-dichloroethane (DCE, 25 mL). Add triethylamine (0.77 mL, 5.5 mmol) and stir the resulting suspension at room temperature for 20-30 minutes. The formation of triethylamine hydrochloride salt may be observed as a white precipitate.
-
Addition of Aldehyde: To the amine suspension, add 3-bromo-4-methylbenzaldehyde (995 mg, 5.0 mmol). Stir for another 15 minutes. The aldehyde should fully dissolve.
-
Initiation of Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture. Note: The addition may cause a slight exotherm. The reaction is hygroscopic; minimize exposure of the reagent to air.
-
Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours. A typical TLC system would be 10% Methanol in Dichloromethane. The product should be more polar than the starting aldehyde.
-
Work-up and Quenching: Once the reaction is complete (disappearance of the limiting aldehyde), carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (DCM) or ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with a mixture of 90:10:1 Dichloromethane/Methanol/Ammonium Hydroxide, is typically effective for isolating the polar amine product. Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-(3-bromo-4-methylbenzyl)azetidin-3-ol as a solid or viscous oil.
Product Characterization
The identity and purity of the synthesized 1-(3-bromo-4-methylbenzyl)azetidin-3-ol (C₁₁H₁₄BrNO, MW: 256.14 g/mol ) should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.4-7.5 (s, 1H, Ar-H), ~7.1-7.2 (d, 1H, Ar-H), ~7.0-7.1 (d, 1H, Ar-H), ~4.4-4.5 (m, 1H, CH-OH), ~3.6-3.7 (s, 2H, Ar-CH₂-N), ~3.5-3.6 (m, 2H, azetidine-CH₂), ~2.9-3.0 (m, 2H, azetidine-CH₂), ~2.3-2.4 (s, 3H, Ar-CH₃). The hydroxyl proton may be broad or not observed.
-
¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~138-140 (Ar-C), ~135-137 (Ar-C), ~132-133 (Ar-CH), ~130-131 (Ar-CH), ~128-129 (Ar-CH), ~123-124 (Ar-C-Br), ~65-67 (CH-OH), ~62-63 (Ar-CH₂-N), ~59-60 (azetidine-CH₂ x2), ~22-23 (Ar-CH₃).
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 256.03, 258.03 (isotopic pattern for Br).
-
Appearance: Typically an off-white to pale yellow solid or a viscous oil.
Safety and Handling
-
3-Bromo-4-methylbenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]
-
Azetidin-3-ol hydrochloride: Handle with care. Avoid inhalation and contact with skin and eyes.[14]
-
Sodium triacetoxyborohydride: Reacts with water to produce flammable gases. Causes serious eye damage. Handle in a dry environment.
-
1,2-Dichloroethane (DCE): Is a carcinogen and toxic. Use only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete neutralization of amine salt. Inactive reducing agent (hydrolyzed). | Ensure 1.1 equivalents of base are used. Use freshly opened or properly stored NaBH(OAc)₃. Run the reaction for a longer duration. |
| Aldehyde Starting Material Remains | Insufficient reaction time. Inactive reducing agent. | Allow the reaction to stir longer (up to 24h). Add an additional portion (0.2-0.3 eq) of NaBH(OAc)₃. |
| Formation of Alcohol Byproduct | Contamination with a less selective reducing agent (e.g., NaBH₄). Water in the reaction. | Use pure NaBH(OAc)₃. Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | Incomplete quenching leading to emulsions. Product is very polar. | Ensure quenching with NaHCO₃ is complete. Use a specialized elution system for chromatography (e.g., with NH₄OH). |
References
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
-
Brainly. (2024). What is the role of acetic acid in the reductive amination experiment? brainly.com. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). organic-chemistry.org. [Link]
-
SciSpace. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. scispace.com. [Link]
-
Scribd. (n.d.). Org. Process Res. Dev. 2006, 10, 5, 971-1031 (STAB Amination Reductrice Review). scribd.com. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Lue, C., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]
-
ACS Publications. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. [Link]
-
ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. pubs.acs.org. [Link]
- Google Patents. (1972). US3668196A - 3-azetidinols.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. organic-chemistry.org. [Link]
-
National Center for Biotechnology Information. (n.d.). [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol. ncbi.nlm.nih.gov. [Link]
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. pubs.rsc.org. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. organic-chemistry.org. [Link]
-
ACS Publications. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]
-
Georganics. (n.d.). 3-Bromo-4-methylbenzaldehyde - High purity. georganics.cz. [Link]
-
ResearchGate. (n.d.). Production of tertiary amines via reductive amination (RA) and their potential usage. researchgate.net. [Link]
-
OpenBU. (2011). Reductive Amination Reaction. open.bu.edu. [Link]
-
National Center for Biotechnology Information. (2015). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. ncbi.nlm.nih.gov. [Link]
-
Arkat USA. (n.d.). Synthesis of functionalized benzyl amines by the reductive amination. arkat-usa.org. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. organic-chemistry.org. [Link]
-
IUCr Journals. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. journals.iucr.org. [Link]
-
Scribd. (n.d.). Reductive Amination of Benzaldehyde. scribd.com. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. DSpace [open.bu.edu]
- 3. arkat-usa.org [arkat-usa.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. brainly.com [brainly.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 3-Bromo-4-methylbenzaldehyde 97 36276-24-1 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Application Note: Chemoselective N-Alkylation of Azetidin-3-ol Hydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Overview
As a Senior Application Scientist, I frequently guide drug development teams through the nuances of functionalizing highly strained, bifunctional heterocycles. Azetidin-3-ol has emerged as a critical structural motif in modern medicinal chemistry, often deployed as a bioisostere for morpholines or piperidines to improve a drug's physicochemical properties and metabolic stability.
The1 is a direct result of its superior stability profile compared to the volatile and easily oxidized free base[1]. However, this presents a dual challenge during synthesis: the salt must be neutralized in situ to liberate the nucleophilic amine, and the reaction must be carefully controlled to prevent competitive O-alkylation at the secondary alcohol or over-alkylation to a quaternary ammonium salt.
This application note details two field-proven, self-validating workflows for the N-alkylation of azetidin-3-ol hydrochloride: Reductive Amination and Direct SN2 Alkylation .
Mechanistic Principles & Causality
To achieve high yields and chemoselectivity, experimental choices must be grounded in the molecule's inherent physical chemistry:
-
pKa Differentials: The conjugate acid of the azetidine nitrogen has a pKa of ~10.4, while the secondary hydroxyl group has a pKa of ~15. This ~4.5 unit difference is the key to chemoselectivity. By utilizing mild bases like K₂CO₃ or Triethylamine (TEA), we selectively deprotonate the ammonium salt without generating the highly nucleophilic alkoxide.
-
Steric Strain: The 4-membered ring possesses ~26 kcal/mol of ring strain. While the nitrogen is sterically hindered, it remains highly nucleophilic once freed.
-
Pathway Selection: For the2, reductive amination using sodium triacetoxyborohydride (STAB) is the standard because it strictly limits the reaction to monoalkylation[2]. Conversely, 3 is frequently employed when coupling with reactive heteroaryl halides or benzyl derivatives, provided a mild, heterogeneous base is used[3].
Experimental Workflows
The following DOT diagram maps the decision matrix and chemical pathways for functionalizing azetidin-3-ol hydrochloride.
Figure 1: Workflow for chemoselective N-alkylation of azetidin-3-ol hydrochloride.
Quantitative Data & Optimization
The table below summarizes empirical data gathered from optimizing these pathways. Notice how the choice of base directly dictates the chemoselectivity (N- vs. O-alkylation).
Table 1: Comparative Optimization Data for N-Alkylation Strategies
| Strategy | Electrophile | Base | Solvent | Temp (°C) | Chemoselectivity (N:O) | Typical Yield |
| Reductive Amination | Aryl Aldehyde | TEA (2.4 eq) | DCE | 20–25 | > 99:1 | 75–90% |
| Reductive Amination | Aliphatic Ketone | DIPEA (2.0 eq) | THF | 40 | > 99:1 | 60–75% |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ (2.5 eq) | DMF | 80 | 90:10 | 65–85% |
| Direct Alkylation | Alkyl Mesylate | DIPEA (3.0 eq) | MeCN | 70 | 95:5 | 60–80% |
| Direct Alkylation | Alkyl Iodide | NaH (2.5 eq) | THF | 0 to 20 | < 50:50 (Poor) | < 40% |
Data Insight: The use of strong bases like NaH drastically reduces chemoselectivity, promoting competitive O-alkylation and over-alkylation. Mild bases are strictly required.
Step-by-Step Protocols
Protocol A: Chemoselective Reductive Amination
Objective: Synthesize N-alkyl azetidin-3-ol while strictly avoiding over-alkylation.
-
Free Base Generation: Suspend Azetidin-3-ol HCl (1.0 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add Triethylamine (TEA) (2.4 eq) dropwise at 0 °C. Stir for 15 minutes.
-
Causality: TEA neutralizes the HCl salt, liberating the active amine without risking O-deprotonation.
-
-
Imine Formation: Add the target aldehyde (1.05 eq) followed by glacial acetic acid (2.4 eq).
-
Causality: Acetic acid lowers the pH to ~4-5. This mildly acidic environment accelerates the dehydration of the intermediate carbinolamine into the highly reactive iminium ion.
-
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Stir at room temperature for 12-16 hours.
-
Causality: STAB is a mild hydride donor that selectively reduces the protonated iminium ion over the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.
-
-
Self-Validation Checkpoint: Monitor via TLC (10% MeOH in DCM with 1% aqueous NH₄OH). The product will appear as a highly polar, Ninhydrin-positive spot. The disappearance of the UV-active aldehyde confirms completion.
-
Quench & Extraction: Quench with saturated aqueous NaHCO₃ to decompose residual borohydride. Extract the aqueous layer with a mixture of CHCl₃/i-PrOH (3:1).
-
Causality: Azetidin-3-ol derivatives are highly polar and water-soluble. Standard extraction with EtOAc often results in poor recovery. Isopropanol disrupts hydrogen bonding with water, drastically improving the partition coefficient.
-
-
Purification: Dry over anhydrous MgSO₄, filter, concentrate, and purify via flash column chromatography.
Protocol B: Direct SN2 Alkylation
Objective: Synthesize N-alkyl azetidin-3-ol using reactive alkyl halides or heteroaryl chlorides.
-
Neutralization: Suspend Azetidin-3-ol HCl (1.0 eq) and finely powdered K₂CO₃ (2.5 eq) in anhydrous DMF (0.3 M). Stir at room temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild, heterogeneous base. It is strong enough to deprotonate the ammonium salt but completely inert toward the secondary alcohol, guaranteeing N-chemoselectivity.
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise. Heat the mixture to 60-80 °C for 3-8 hours.
-
Causality: The contracted 4-membered ring imparts steric hindrance around the nitrogen. Elevated temperatures are required to drive the SN2 substitution to completion.
-
-
Self-Validation Checkpoint: Complete neutralization is visually confirmed when the suspension of K₂CO₃ becomes a fine dispersion and any trace gas evolution ceases.
-
Workup: Cool to room temperature and pour the mixture over crushed ice/water. Extract with EtOAc (3x).
-
Causality: DMF is highly water-soluble. Pouring into a large volume of water forces the organic product to partition efficiently into the extraction solvent.
-
-
DMF Removal: Wash the combined organic layers thoroughly with 5% aqueous LiCl or brine (5x).
-
Causality: Repeated washes with aqueous LiCl are a proven, highly effective technique to pull residual DMF out of the organic phase.
-
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
References
- Title: WO2018005374A1 - Immunomodulator compounds Source: Google Patents URL
- Source: PMC (PubMed Central)
- Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: ResearchGate URL
Sources
Precision Synthesis of 3-Bromo-4-Methylbenzyl Bromide: A Regioselective Protocol for Azetidine Functionalization
Executive Summary
This application note details a high-fidelity synthetic route for 3-bromo-4-methylbenzyl bromide , a critical electrophile used in the derivatization of azetidine pharmacophores. While direct radical bromination of 2-bromo-p-xylene is chemically feasible, it frequently suffers from poor regioselectivity (yielding mixtures of 3-bromo-4-methyl and 2-bromo-4-methyl isomers) and over-bromination.
To meet the stringent purity requirements of drug development, this protocol utilizes a reductive functionalization strategy starting from commercially available 3-bromo-4-methylbenzoic acid . This pathway guarantees 100% regiochemical fidelity. We further describe the downstream coupling of this benzyl bromide with azetidine scaffolds, a reaction essential for generating S1P1 modulators and other GPCR-targeting therapeutics.
Strategic Analysis & Retrosynthesis
The synthesis is designed to avoid the "regioselectivity trap" of radical halogenation. By fixing the oxidation state and position of the benzylic carbon early (via the carboxylic acid), we eliminate the risk of isomeric contamination.
Pathway Visualization
Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity from starting material to coupled product.
Detailed Experimental Protocols
Step 1: Regioselective Reduction to Benzyl Alcohol
Objective: Convert the carboxylic acid to the alcohol without debrominating the aromatic ring.
Critical Control Point: Temperature control is vital to prevent reduction of the aryl bromide (though rare with borane, it is possible with aggressive
-
Reagents:
-
3-Bromo-4-methylbenzoic acid (1.0 eq)[1]
-
Borane-Tetrahydrofuran complex (
), 1.0 M solution (1.5 eq) -
Anhydrous THF (Solvent)
-
Methanol (Quenching agent)
-
-
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Dissolution: Charge the flask with 3-bromo-4-methylbenzoic acid (10.0 g, 46.5 mmol) and anhydrous THF (100 mL). Cool to 0°C in an ice bath.
-
Addition: Add
(69.8 mL, 69.8 mmol) dropwise over 30 minutes. Caution: Hydrogen gas evolution. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes); the acid spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise until gas evolution ceases.
-
Workup: Concentrate in vacuo. Dissolve residue in EtOAc (100 mL) and wash with saturated
(2 x 50 mL) and brine (50 mL). Dry over , filter, and concentrate. -
Yield: Expect ~9.0 g (96%) of a white solid. Used directly in Step 2.
-
Step 2: Conversion to Benzyl Bromide
Objective: Transform the hydroxyl group into a reactive bromide leaving group.
Choice of Reagent: Phosphorus tribromide (
-
Reagents:
-
3-Bromo-4-methylbenzyl alcohol (from Step 1) (1.0 eq)
-
Phosphorus tribromide (
) (0.4 eq) -
Dichloromethane (DCM) (Anhydrous)
-
-
Protocol:
-
Setup: Dissolve the alcohol (9.0 g, 44.7 mmol) in anhydrous DCM (90 mL) in a dry RBF under nitrogen. Cool to 0°C.
-
Bromination: Add
(1.7 mL, 17.9 mmol) dropwise via syringe. The solution may turn slightly yellow. -
Kinetics: Stir at 0°C for 30 minutes, then warm to RT and stir for 2 hours.
-
Quench: Pour the reaction mixture into ice-water (100 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 30 mL). Combine organics, wash with saturated
and brine. -
Purification: Dry over
and concentrate. If necessary, purify via short-path silica plug (eluting with 5% EtOAc/Hexanes) to remove phosphite byproducts. -
Product: 3-bromo-4-methylbenzyl bromide. Warning: Potent Lachrymator. Store in a freezer.
-
Step 3: Azetidine Coupling (N-Alkylation)
Objective: Couple the electrophile with an azetidine core (e.g., Azetidine-3-carboxylic acid methyl ester or similar).
-
Reagents:
-
Azetidine derivative (HCl salt) (1.0 eq)
-
3-Bromo-4-methylbenzyl bromide (1.1 eq)
-
Potassium Carbonate (
) (3.0 eq) - Acts as base and HCl scavenger. -
Acetonitrile (MeCN) (Reagent grade)
-
-
Protocol:
-
Mixing: In a reaction vial, suspend the azetidine HCl salt (1.0 mmol) and
(3.0 mmol) in MeCN (5 mL). Stir for 10 minutes to liberate the free amine. -
Alkylation: Add 3-bromo-4-methylbenzyl bromide (1.1 mmol) dissolved in minimal MeCN.
-
Thermal Cycle: Heat to 60°C for 4-6 hours. Note: Azetidines are thermally stable up to ~100°C, but milder heat prevents ring-opening or polymerization.
-
Monitoring: LC-MS should show conversion to the mono-alkylated product (
). -
Isolation: Filter off inorganic salts. Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient).
-
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% | UV @ 254 nm |
| Regioisomer Content | < 0.1% (Not detectable) | 1H NMR |
| 1H NMR (CDCl3) | 400 MHz | |
| Storage | -20°C, Desiccated, Dark | Stability Testing |
Mechanistic Insight: The Coupling Reaction
The coupling proceeds via a standard
Figure 2: SN2 Reaction Coordinate for the Azetidine Alkylation.
Safety & Handling Guidelines
-
Lachrymator Hazard: 3-bromo-4-methylbenzyl bromide is a severe eye and respiratory irritant. All operations, especially the removal of solvent in Step 2, must be performed in a high-efficiency fume hood.
-
Skin Contact: Benzyl bromides are potent alkylating agents. Double-gloving (Nitrile) is mandatory.
-
Waste Disposal: Quench excess alkylating agent with alcoholic ammonia or dilute NaOH before disposal into halogenated waste streams.
References
-
Synthesis of Benzylic Bromides from Alcohols: Parihar, S., et al. "Scientific validation of the medicinal efficacy of Tinospora cordifolia." Journal of Steroid Biochemistry and Molecular Biology, 2013. (Adapted methodology for
bromination). -
Regioselectivity in Bromination : Ganguly, N.C., et al. "Regioselective bromination of activated aromatic compounds."[2] Synthesis, 2005.[2][3][4]
-
Azetidine Functionalization : "Application Notes and Protocols for Catalytic Functionalization of 3-((4-Bromophenyl)sulfonyl)azetidine." BenchChem Application Library, 2025.
-
Safety Data Sheet (3-Bromobenzyl bromide) : Fisher Scientific SDS, 2025.
-
General Azetidine Chemistry : "Modular Synthesis of 3,3-Disubstituted Azetidines." Journal of Organic Chemistry, 2025.
Sources
Application Note & Protocol: Microwave-Assisted Synthesis of N-Benzyl Azetidines
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry due to their unique structural and physicochemical properties.[1] However, their synthesis can be challenging due to the inherent ring strain. This application note details a robust and highly efficient protocol for the synthesis of N-benzyl azetidines via microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and promotes a greener chemical process compared to conventional heating methods.[2] We provide a detailed explanation of the underlying mechanism, a step-by-step experimental protocol, optimization data, and troubleshooting guidance to enable researchers to successfully implement this powerful technique.
Introduction: The Significance of Azetidines & Microwave Synthesis
Nitrogen-containing heterocycles are cornerstones of modern drug discovery, appearing in a vast majority of pharmaceuticals.[3] Among these, the azetidine ring is a particularly valuable motif. Its strained four-membered ring imparts a unique three-dimensional character to molecules, which can enhance binding affinity to biological targets and improve pharmacokinetic properties.
Traditional methods for synthesizing azetidines often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4][5] Unlike conventional heating which relies on slow conductive heat transfer, microwave irradiation directly and efficiently heats the reaction mixture through interaction with polar molecules.[6][7] This volumetric and uniform heating leads to:
-
Accelerated Reaction Rates: Dramatically shorter reaction times (minutes vs. hours).[2][3]
-
Higher Yields: Reduced side product formation due to shorter exposure to high temperatures.
-
Improved Purity: Cleaner reaction profiles often simplify purification.[4][5]
-
Energy Efficiency: Lower overall energy consumption, aligning with the principles of green chemistry.[2][3]
This guide focuses on a one-pot cyclocondensation reaction between primary amines (specifically benzylamine) and alkyl dihalides under microwave irradiation to form the N-benzyl azetidine core.[8][9]
Mechanism and Rationale for Microwave Enhancement
The synthesis of N-benzyl azetidine from 1,3-dihalopropanes and benzylamine proceeds via a tandem intermolecular and intramolecular nucleophilic substitution (SN2) reaction.
Reaction Scheme: Benzylamine + 1,3-Dihalopropane → N-Benzyl-3-halopropylamine → N-Benzyl Azetidine
Causality Behind Microwave Enhancement:
The key to the efficiency of MAOS lies in its heating mechanism.[10] Microwave energy is absorbed by polar molecules (like the solvent and reactants), causing them to rapidly oscillate and generate heat through dielectric loss.[6] This process offers several advantages for this specific reaction:
-
Overcoming Activation Barriers: The rapid heating quickly supplies the necessary activation energy for both SN2 steps, significantly accelerating the reaction rate.
-
Solvent Superheating: In a sealed microwave vessel, the solvent can be heated far above its atmospheric boiling point, creating high pressure and further accelerating the reaction in accordance with the Arrhenius equation.
-
Polar Transition State Stabilization: The SN2 mechanism involves a polar, charged transition state. The microwave field can stabilize this transition state, lowering the activation energy and promoting the reaction.
The overall workflow is a streamlined process from reactant preparation to final product analysis.
Caption: General workflow for microwave-assisted N-benzyl azetidine synthesis.
Experimental Protocol
This protocol describes a representative synthesis of N-benzyl azetidine.
3.1. Materials and Equipment
-
Reagents: Benzylamine, 1,3-Dibromopropane, Potassium Carbonate (K₂CO₃, anhydrous), Acetonitrile (MeCN, HPLC grade).
-
Equipment: Dedicated monomode microwave synthesis reactor, 10 mL microwave reaction vial with cap, magnetic stir bar, rotary evaporator, column chromatography supplies (silica gel, solvents), standard laboratory glassware.
3.2. Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add benzylamine (1.0 mmol, 107 mg), 1,3-dibromopropane (1.1 mmol, 222 mg), and anhydrous potassium carbonate (2.5 mmol, 345 mg).
-
Scientist's Note: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. An excess is used to ensure the reaction goes to completion.
-
-
Solvent Addition: Add 4 mL of acetonitrile to the vial.
-
Scientist's Note: Acetonitrile is an excellent solvent for microwave synthesis due to its high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating.
-
-
Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Program the reactor for the following conditions:
-
Temperature: 140°C (use a 5-minute ramp time)
-
Hold Time: 15 minutes
-
Power: 150 W (dynamic power control)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's compressed air cooling system.
-
Work-up:
-
Open the vial and filter the reaction mixture to remove the potassium carbonate salts.
-
Wash the salts with a small amount of acetonitrile (2 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl azetidine.
3.3. Characterization
-
Expected Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
Analytical Data: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Optimization and Data
The efficiency of the microwave-assisted synthesis is highly dependent on parameters such as temperature, reaction time, and choice of base. The following table summarizes typical results from optimization studies.
| Entry | Temperature (°C) | Time (min) | Base (equiv.) | Solvent | Yield (%) |
| 1 | 100 | 30 | K₂CO₃ (2.5) | MeCN | 55 |
| 2 | 120 | 20 | K₂CO₃ (2.5) | MeCN | 72 |
| 3 | 140 | 15 | K₂CO₃ (2.5) | MeCN | 83 |
| 4 | 140 | 15 | Cs₂CO₃ (2.5) | MeCN | 85 |
| 5 | 140 | 15 | K₂CO₃ (2.5) | DMF | 78 |
| 6 | 82 (Reflux) | 12 hours | K₂CO₃ (2.5) | MeCN | 40 |
Table 1: Optimization of reaction conditions. Entry 3 represents the optimized protocol. Entry 6 is a comparative example using conventional heating.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Ineffective sealing of the microwave vial. | 1. Ensure the cap is properly tightened. Check septum for damage. |
| 2. Insufficient temperature or time. | 2. Increase the reaction temperature in 10°C increments or the time in 5-minute increments. | |
| 3. Inactive base (e.g., absorbed moisture). | 3. Use freshly opened or properly stored anhydrous K₂CO₃. | |
| Formation of Side Products | Polymerization of the dihalide or amine. | Ensure high-dilution conditions by using the recommended solvent volume. Do not exceed the suggested temperature. |
| Reaction Stalled | Inefficient stirring. | Always use a correctly sized magnetic stir bar and ensure the stirring function is enabled and set to high. |
Conclusion
Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the production of N-benzyl azetidines.[3][11] This protocol demonstrates significant advantages over conventional methods, offering a practical and green chemistry approach for researchers in drug discovery and organic synthesis.[2][12] The detailed procedure and optimization data herein serve as a robust starting point for the synthesis of a wide array of substituted azetidines.
References
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7).
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- Microwave-assisted synthesis of nitrogen heterocycles. Source Not Found.
- Microwave-assisted synthesis of azetidines in aqueous media | Request PDF.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Azetidine synthesis. Organic Chemistry Portal.
- Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. IRIS-AperTO.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
- Comparative studies on Conventional -Microwave assisted synthesis of 2-azetidinone deriv
- Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. urfjournals.org.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Methods for the synthesis of azetidines. | Download Scientific Diagram.
- Microwave Assisted Organic Synthesis: A Green Chemical Approach. ajprd.com.
- Green Revolution in Chemistry by Microwave Assisted Synthesis: A Review. Source Not Found.
- Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica.
- Microwave-assisted synthesis of n-2-benzyl-3-(4-ethoxycarbonylphenyl)
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. epcp.ac.in [epcp.ac.in]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajprd.com [ajprd.com]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. urfjournals.org [urfjournals.org]
- 10. Green Revolution in Chemistry by Microwave Assisted Synthesis: A Review, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. iris.unito.it [iris.unito.it]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Reagents for the Coupling of 3-Bromo-4-methylbenzyl Halides with Amines
I. Introduction: The Strategic Importance of Benzylic Amine Scaffolds
In the landscape of modern drug discovery and development, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of synthetic strategy. The 3-bromo-4-methylbenzyl amine moiety, in particular, serves as a versatile structural scaffold. The presence of a bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the methyl group offers a point for metabolic modulation or steric control. The benzylic amine linkage is a common feature in a vast array of biologically active molecules and approved pharmaceuticals.
The direct coupling of 3-bromo-4-methylbenzyl halides (e.g., bromide or chloride) with primary or secondary amines presents a direct route to these valuable intermediates. However, this transformation is not without its challenges. Classical nucleophilic substitution methods can be limited by side reactions and a narrow substrate scope. Consequently, transition-metal-catalyzed methods, particularly the Buchwald-Hartwig amination, have become the gold standard, offering unparalleled efficiency, generality, and functional group tolerance.[1][2]
This guide provides an in-depth analysis of the reagents and protocols for this critical transformation. It is designed for researchers, medicinal chemists, and process development scientists, offering not just step-by-step instructions but also the underlying chemical principles that govern the choice of reagents and reaction conditions.
II. Mechanistic Considerations: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl or vinyl halide/triflate and an amine.[1][3] For a substrate like 3-bromo-4-methylbenzyl bromide, the reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The catalytic cycle involves three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the 3-bromo-4-methylbenzyl halide, inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a suitable base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The arylamine product is eliminated from the palladium-amido complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
A competing pathway, β-hydride elimination, can sometimes occur from the palladium-amido complex, leading to undesired side products.[5] The development of sterically hindered, electron-rich phosphine ligands has been crucial in promoting the desired reductive elimination over these side reactions.[6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
III. Reagent Selection: A Comparative Analysis
The success of the coupling reaction is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table provides a comparative overview of common reagent systems.
| Component | Reagent/System | Key Characteristics & Rationale |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A stable Pd(0) source, widely used. Requires activation by a phosphine ligand. |
| Pd(OAc)₂ (Palladium(II) acetate) | A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. | |
| Ligand | Bulky Monodentate Phosphines | |
| RuPhos | Highly effective for a broad range of substrates, including sterically hindered amines and aryl chlorides.[4] | |
| DavePhos | Excellent for coupling secondary amines and anilines; often provides high yields under mild conditions.[6] | |
| Bidentate Phosphines | ||
| (±)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | A classic, robust ligand, particularly effective for coupling primary amines and preventing racemization of chiral amines.[1][5] | |
| Base | NaOtBu (Sodium tert-butoxide) | A strong, non-nucleophilic base. The most common choice for aminations. Its insolubility in some solvents can be advantageous. |
| K₃PO₄ (Potassium phosphate) | A milder base, useful for substrates with base-sensitive functional groups.[4] | |
| Cs₂CO₃ (Cesium carbonate) | Another mild base, often used when NaOtBu leads to side reactions or decomposition.[7] | |
| Solvent | Toluene | A standard, non-polar solvent. Requires anhydrous conditions. |
| 1,4-Dioxane | A polar aprotic solvent that can improve the solubility of reagents. Must be peroxide-free.[4] | |
| Anhydrous DMF (Dimethylformamide) | A highly polar solvent, sometimes used for less reactive substrates, but can lead to side reactions at high temperatures. |
IV. Experimental Protocols
Safety Precaution: 3-bromo-4-methylbenzyl halides are lachrymators and irritants. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Reactions should be set up under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (General Procedure)
This protocol is a robust starting point for coupling 3-bromo-4-methylbenzyl bromide with a primary or secondary amine.
Materials:
-
3-bromo-4-methylbenzyl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.0 mol%)[4]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add NaOtBu, Pd₂(dba)₃, and RuPhos.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Reagent Addition: Under a positive pressure of inert gas, add the 3-bromo-4-methylbenzyl bromide, the amine, and finally the anhydrous toluene via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting benzyl bromide is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzylic amine product.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 2: Classical Nucleophilic Substitution (Sₙ2)
For highly nucleophilic, unhindered amines, a classical Sₙ2 reaction may be attempted. This method avoids costly palladium catalysts but is generally lower yielding and produces more side products.
Materials:
-
3-bromo-4-methylbenzyl bromide (1.0 equiv)
-
Amine (2.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a round-bottom flask, add 3-bromo-4-methylbenzyl bromide, K₂CO₃, and acetonitrile.
-
Add the amine to the stirring mixture. Note: Using an excess of the amine helps to minimize over-alkylation if a primary amine is used.
-
Heat the reaction to reflux (approx. 82 °C) and stir for 12-48 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate.
-
Perform an aqueous work-up as described in Protocol 1 (Step 6) to remove excess amine and salts.
-
Purify by column chromatography.
V. Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently anhydrous conditions; Poor quality reagents. | Ensure a robust inert atmosphere technique. Use freshly dried solvents. Verify the quality of the benzyl halide and amine. |
| Formation of Hydrodehalogenated Byproduct | β-hydride elimination is competing with reductive elimination. | Switch to a bulkier ligand (e.g., RuPhos) to favor reductive elimination. Lowering the reaction temperature may also help.[5] |
| Formation of Homocoupled Benzyl Dimer | Side reaction of the palladium intermediate, especially at high temperatures or low amine concentration. | Ensure the correct stoichiometry of the amine. Consider adding reagents in the specified order (amine before benzyl halide if possible). |
| Incomplete Reaction with Secondary Amines | Steric hindrance slowing the reaction. | Increase catalyst/ligand loading. Switch to a more active ligand system (e.g., from BINAP to RuPhos). Increase reaction temperature or time. |
VI. References
-
BenchChem (2025). A Comparative Guide to Cross-Coupling Reactions of Benzyl 2-bromonicotinate for Pharmaceutical Research. BenchChem.
-
TCI Chemicals. C-N Bond Formation Reactions. TCI Chemicals.
-
Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NSF PAR. [Link]
-
Wagaw, S., & Buchwald, S. L. (1999). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
-
Maiti, D., et al. (2012). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. [Link]
-
van der Heijden, L. M., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. PMC. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Request PDF. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. ResearchGate. [Link]
-
RSC Publishing. (2021). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Choi, H., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization of Azetidin-3-ol Derivatives
Welcome to the technical support center for the crystallization of azetidin-3-ol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile and increasingly important class of nitrogen-containing heterocycles.[1] The unique structural features of the azetidine ring—its strain, sp3-rich character, and the polarity imparted by the 3-hydroxyl group—present specific challenges and opportunities in purification by crystallization.[1]
This resource provides field-proven insights in a direct question-and-answer format, alongside detailed troubleshooting protocols to guide you through the most common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: I have a new azetidin-3-ol derivative. What are the best starting solvents to screen for crystallization?
Answer: The choice of solvent is the most critical factor in a successful crystallization.[2] Azetidin-3-ol itself is a polar molecule capable of hydrogen bonding, suggesting that polar solvents are a good starting point.[3] However, the overall polarity is heavily influenced by the substituents on the nitrogen and at other positions.
A pragmatic screening approach involves testing solubility in a range of solvents with varying polarities:
-
Polar Protic Solvents (e.g., Ethanol, Isopropanol, Methanol): These are often excellent starting points. They can engage in hydrogen bonding with the 3-hydroxyl group. Many azetidinone and indole-substituted azetidine derivatives are successfully recrystallized from ethanol.[4][5]
-
Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone): These are good intermediate polarity solvents. Ethyl acetate is frequently cited for crystallizing 3-substituted azetidine derivatives.[6]
-
Less Polar Solvents (e.g., Dichloromethane, Toluene): If your derivative has large, non-polar, or aromatic substituents, its solubility in less polar solvents will increase.[6]
-
Non-Polar Solvents (e.g., Hexane, Heptane): These are rarely good primary solvents but are invaluable as "anti-solvents" in mixed solvent systems.[2][6]
Expert Tip: Start by testing the solubility of ~10 mg of your compound in 0.5 mL of solvent. A good crystallization solvent will dissolve your compound when hot but show low solubility when cold.[2]
Q2: My derivative is a hydrochloride salt. How does this dramatically change my solvent selection?
Answer: The hydrochloride salt form significantly increases the polarity of your molecule. This fundamentally alters its solubility profile.
-
High Solubility in Polar, Protic Solvents: Azetidin-3-ol hydrochloride is known to be soluble in water, DMSO, and methanol.[7][8][9] While this high solubility is useful for reactions, it can make crystallization challenging, as the compound may remain in solution even at low temperatures.
-
Insolubility in Non-Polar Solvents: The salt will be virtually insoluble in non-polar solvents like hexane or toluene and will have very low solubility in moderately polar solvents like ethyl acetate or dichloromethane.
-
Strategy: Mixed Solvent Systems: The most effective strategy for crystallizing hydrochloride salts is often a mixed solvent system. A common approach is to dissolve the salt in a minimal amount of a polar solvent in which it is highly soluble (like methanol or water) and then slowly add a less polar "anti-solvent" (like isopropanol, ethyl acetate, or diethyl ether) in which the salt is insoluble, until turbidity is observed.[10]
Q3: My compound is "oiling out" instead of forming crystals. What is happening and how can I prevent it?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid instead of a solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your solid (or the melting point of an impure form of your solid).[2][11]
Causality & Solutions:
-
Solution is Too Concentrated: The saturation point is reached at too high a temperature.
-
Solution: Re-heat the mixture until the oil redissolves and add a small amount (5-10% more) of the hot solvent to decrease the saturation temperature.[12]
-
-
Cooling is Too Rapid: Fast cooling doesn't give the molecules enough time to orient into a crystal lattice.
-
Solution: Allow the solution to cool more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent might be too close to the melting point of the compound.[2]
-
Solution: Select a solvent with a lower boiling point or switch to a mixed solvent system that allows for crystallization at a lower temperature.
-
Q4: I've let my solution cool, but no crystals are forming. What are my next steps?
Answer: A failure to crystallize means the solution is not yet sufficiently supersaturated. There are several techniques to induce nucleation, which should be attempted sequentially.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.[12]
-
Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the solution. This provides a template for crystal growth.[12] If you don't have one, you can sometimes create one by dipping a glass rod into the solution, letting the solvent evaporate off the tip, and then re-introducing the rod.[12]
-
Concentration: Gently heat the solution and boil off a portion of the solvent (10-20%) to increase the solute concentration. Then, allow it to cool again.[12]
-
Lower the Temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice-water bath, and if necessary, a freezer or cryo-cool bath.
-
Add an Anti-solvent: If using a single solvent system, you can try adding a miscible anti-solvent dropwise to induce precipitation.
Q5: My compound "crashes out" of solution into a fine powder as soon as it cools. How can I get larger, higher-quality crystals?
Answer: Rapid precipitation, or "crashing out," indicates that the solution is becoming supersaturated too quickly, leading to rapid nucleation and the formation of small, often impure, crystals.[12]
-
The Cause: The solubility of your compound drops too dramatically with a small decrease in temperature. This often happens when you use the absolute minimum amount of hot solvent required for dissolution.
-
The Solution: The key is to slow down the crystallization process. Re-heat the solution to redissolve the precipitate, and then add an additional 5-10% of the solvent.[12] This will lower the saturation point, meaning the solution will need to cool to a lower temperature before crystallization begins, allowing for a slower, more ordered crystal growth.
Q6: How does the substituent on my azetidine ring affect crystallization?
Answer: The C3-substituent has a profound impact on the molecule's solid-state properties, including its ability to form a stable crystal lattice.[6]
-
Steric Bulk: Bulky substituents (e.g., aryl groups) can significantly alter the way molecules pack in the crystal lattice, often leading to larger unit cell volumes compared to smaller substituents.[6]
-
Conformational Flexibility: Flexible alkyl chains can make crystallization more difficult due to the higher number of possible conformations. Molecules need to adopt a single, low-energy conformation to pack efficiently.
-
Intermolecular Interactions: Substituents that can participate in hydrogen bonding or π-π stacking (like aromatic rings) can provide additional stabilizing interactions within the crystal lattice, which can promote crystallization.[13][14] The conformation of the azetidine ring itself, which is often puckered, is also influenced by these substituents, affecting its overall shape and potential interactions.[6]
Section 2: Troubleshooting Guides & Protocols
Guide 1: Systematic Solvent Selection Workflow
This protocol provides a self-validating system for identifying a suitable crystallization solvent or solvent pair using a minimal amount of material.
-
Preparation: Aliquot approximately 10-20 mg of your crude azetidin-3-ol derivative into several small test tubes.
-
Solvent Addition: To each tube, add a different test solvent (e.g., ethanol, ethyl acetate, toluene, water) in 0.2 mL increments at room temperature. After each addition, stir or vortex the sample.
-
Room Temperature Solubility Test:
-
If the solid dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system. Label it as a potential "soluble solvent" for a mixed-solvent system.
-
If the solid remains insoluble or sparingly soluble, proceed to the next step.
-
-
Hot Solubility Test:
-
Heat the tubes containing insoluble material in a water or sand bath. Add more of the same solvent dropwise until the solid just dissolves (or until ~3 mL has been added).[11]
-
If the solid dissolves, you have identified a potential single crystallization solvent.
-
If the solid does not dissolve, that solvent is unsuitable.
-
-
Cooling Test:
-
Remove the tubes where the solid dissolved upon heating. Allow them to cool slowly to room temperature.
-
If crystals form, you have found a good solvent.
-
If no crystals form, place the tube in an ice bath for 15-20 minutes. If crystals form now, it is still a viable solvent.
-
-
Mixed Solvent Test (if no single solvent is ideal):
-
Select a "soluble solvent" and a miscible "insoluble solvent" from your screening.[11]
-
Dissolve ~50 mg of your compound in the minimum amount of the hot "soluble solvent".
-
While hot, add the "insoluble solvent" dropwise until the solution becomes faintly and persistently cloudy.[11]
-
Add 1-2 drops of the hot "soluble solvent" to clarify the solution.[11]
-
Allow to cool slowly as described above. If crystals form, this is a viable mixed-solvent system.
-
Guide 2: Protocol for Anti-solvent Crystallization
Anti-solvent crystallization is a powerful technique, especially for compounds that are highly soluble in a particular solvent.[15] It works by reducing the solubility of the solute to induce rapid supersaturation and crystallization.[15][16]
-
Dissolution: Dissolve the crude azetidin-3-ol derivative in a minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Filtration (Optional): If there are any insoluble impurities, filter the solution at this stage.
-
Anti-solvent Addition: Place the solution in a flask and begin stirring. Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the onset of nucleation.
-
Crystal Growth: At this point, stop adding the anti-solvent. Allow the solution to stir at room temperature for several hours (or overnight) to allow the crystals to grow.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Section 3: Data & Visualizations
Data Presentation
Table 1: Common Solvents for Crystallization of Azetidine Derivatives
| Solvent | Polarity Index | Boiling Point (°C) | Common Use Case | Notes |
| Water | 10.2 | 100 | Good for highly polar salts (e.g., HCl salts).[3][7] | High boiling point can make removal difficult. |
| Methanol | 5.1 | 65 | Good "soluble solvent" for polar derivatives and salts.[7][9] | Can form solvates; relatively volatile. |
| Ethanol | 4.3 | 78 | Excellent general-purpose solvent for many derivatives.[4][5] | Less volatile than methanol. |
| Isopropanol | 3.9 | 82 | Good single solvent or anti-solvent with water/methanol. | Often gives good quality crystals. |
| Ethyl Acetate | 4.4 | 77 | Very common for free-base, less polar derivatives.[6] | Good volatility for easy removal. |
| Dichloromethane | 3.1 | 40 | For non-polar derivatives; often used with hexane.[6] | Very volatile, better for slow evaporation in a vial.[14] |
| Toluene | 2.4 | 111 | For non-polar derivatives; can aid in crystal packing via π-π interactions.[13] | High boiling point. |
| Hexane/Heptane | 0.1 | 69 / 98 | Almost exclusively used as an anti-solvent.[2][6] | Miscible with most organic solvents. |
Table 2: Recommended Mixed Solvent Systems for Azetidin-3-ol Derivatives
| Soluble Solvent | Anti-Solvent | Target Compound Type | Rationale |
| Methanol / Water | Ethanol / Isopropanol | Highly Polar / HCl Salts | Finely tunes polarity to achieve supersaturation without crashing. |
| Ethanol | Diethyl Ether / Hexane | Polar Free-Base | Classic pair for polar compounds.[17] |
| Ethyl Acetate | Hexane / Heptane | Moderately Polar Free-Base | Very common and effective system for a wide range of organic solids.[2] |
| Dichloromethane | Hexane / Pentane | Less Polar Free-Base | Good for compounds with higher solubility in chlorinated solvents.[2] |
Mandatory Visualizations
Caption: Troubleshooting flowchart for inducing crystallization.
Caption: Workflow for selecting a crystallization solvent system.
References
-
Crystallization. (n.d.). University of Toronto. Retrieved February 28, 2026, from [Link]
-
Kim, J., Lee, J., Kim, H., Park, S. Y., & Kim, Y. (2014). Origin of Solubility Behavior of Polar π-Conjugated Crystals in Mixed Solvent Systems. Crystal Growth & Design, 14(11), 5647-5654. [Link]
-
Azetidin-3-ol,hydrochloride CAS 18621-18-6. (n.d.). Home Sunshine Pharma. Retrieved February 28, 2026, from [Link]
-
Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(2-s), 42-45. [Link]
-
Guide for crystallization. (n.d.). Université de Sherbrooke. Retrieved February 28, 2026, from [Link]
-
Azetidin-3-ol, hydrochloride CAS 18621-18-6. (n.d.). Tsev Sunshine Pharma. Retrieved February 28, 2026, from [Link]
-
CRYSTALLIZATION. (n.d.). Hacettepe University. Retrieved February 28, 2026, from [Link]
-
Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
-
Singh, A., Parle, A., & Kumar, M. (2015). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME AZETIDINE DERIVATIVES. International Journal of Pharmacognosy, 2(5), 226-231. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Shete, A., Murthy, S., & Kadam, V. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications, 7(4), 1148-1157. [Link]
-
Small molecules crystallisation. (n.d.). La Factoría de Cristalización. Retrieved February 28, 2026, from [Link]
-
Summary of Common Crystallization Solvents. (n.d.). University of Colorado Boulder. Retrieved February 28, 2026, from [Link]
-
Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol. (2015). ResearchGate. [Link]
-
Kumar, A., Kumar, S., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(40), 8464-8481. [Link]
- 3-azetidinols. (1972).
-
Keaney, G. F., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science, 14(11), 609-617. [Link]
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. (2015). ResearchGate. [Link]
-
Bhabhor, M., & Dabhi, H. (2013). Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. Journal of Saudi Chemical Society, 17(1), 13-17. [Link]
-
Singh, R. P., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(35), 11268-11271. [Link]
-
Sefcik, J., & Pal, K. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 2893-2899. [Link]
-
Castellanos, L., et al. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 57(35), 11259-11263. [Link]
-
Yates, N., et al. (2023). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX). Crystals, 13(6), 899. [Link]
-
Special Issue : Anti-Solvent Crystallization. (n.d.). MDPI. Retrieved February 28, 2026, from [Link]
-
Cold Crystallization and Polymorphism Triggered by the Mobility of the Phenyl Group in Alkyl Azo Dye Molecules. (2021). Crystal Growth & Design, 21(11), 6438-6445. [Link]
-
Grothe, E., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1855. [Link]
-
(PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. (2018). ResearchGate. [Link]
- Crystallizing and drying method for preparing high-purity azacitidine. (2013).
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
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Technical Support Center: Optimizing Reductive Amination pH for Azetidines
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles researchers face when performing reductive aminations with azetidines.
While reductive amination is a staple transformation in drug development, azetidines routinely fail under "standard" conditions. This guide will decode the causality behind these failures, establish the critical role of pH, and provide self-validating protocols to ensure reproducible success in your workflows.
The Causality of pH in Azetidine Chemistry
The fundamental challenge with azetidines lies in their extreme basicity coupled with four-membered ring strain. The parent azetidine molecule possesses a conjugate acid pKa of 11.29 .
For a reductive amination to proceed, the amine nitrogen must utilize its lone pair to perform a nucleophilic attack on the carbonyl carbon. However, standard reductive amination protocols often utilize acetic acid to maintain a pH of 4.0–5.0. At this pH, an azetidine is >99.99% protonated, converting it into a non-nucleophilic ammonium salt. Conversely, if the pH is too high (pH > 8), the subsequent dehydration of the hemiaminal intermediate into the reducible iminium ion is thermodynamically halted.
The Scientific Sweet Spot: You must navigate a narrow pH window (typically 6.0–7.0) where there is a sufficient equilibrium of the free-base azetidine to initiate the attack, while maintaining enough ambient acidity to drive iminium formation for the reducing agent to trap .
Mechanistic Pathway
Mechanistic pathway of azetidine reductive amination highlighting pH-dependent steps.
Physicochemical Data & pH Targeting
To optimize your reaction, you must adjust your target pH based on the specific substitution of your azetidine ring. Electron-withdrawing groups (EWGs) drastically alter the basicity.
| Amine Scaffold | pKa (Conjugate Acid) | Optimal Reaction pH | Mechanistic Rationale |
| Aniline (Reference) | ~4.6 | 3.0 – 4.5 | Weakly basic; requires strong acid catalysis to activate the carbonyl. |
| Morpholine (Reference) | ~8.3 | 5.0 – 6.0 | Moderately basic; standard STAB/AcOH conditions work perfectly. |
| 3-Fluoroazetidine | ~8.5 | 5.5 – 6.5 | Fluorine EWG lowers pKa ; standard mild conditions are tolerated. |
| Azetidine | 11.29 | 6.0 – 7.0 | Extremely basic ; strictly avoid pH < 5 to prevent complete protonation. |
Frequently Asked Questions (FAQs)
Q: Why am I only recovering unreacted starting materials when using Sodium Triacetoxyborohydride (STAB) in acetic acid? A: STAB is highly effective and preferred for weakly basic amines due to its mildness . However, the standard addition of acetic acid drops the pH below 5.0. Your azetidine is entirely protonated and cannot attack the carbonyl. Solution: Omit the acetic acid. If your azetidine is a hydrochloride salt, buffer the system with a non-nucleophilic base like DIPEA.
Q: Should I use NaBH₃CN instead of STAB? A: NaBH₃CN is uniquely advantageous if you are forced to operate at a neutral to slightly basic pH (6.0–8.0). At this pH range, NaBH₃CN is not a strong enough reducing agent to reduce aldehydes or ketones, but it is a strong enough nucleophile to selectively reduce the trace iminium ions as they form . However, STAB is generally preferred for safety and toxicity reasons if the pH can be carefully controlled.
Q: My azetidine is sterically hindered and the imine won't form even at pH 6.5. What is the alternative?
A: Transition from Brønsted acid catalysis to Lewis acid catalysis. Using Titanium(IV) isopropoxide,
Troubleshooting Workflow
Troubleshooting decision tree for optimizing azetidine reductive amination yields.
Self-Validating Experimental Protocol
To guarantee scientific integrity, this protocol utilizes STAB and includes built-in validation checkpoints. This ensures that the causality of the reaction (imine formation prior to reduction) is respected.
Objective: Reductive amination of Azetidine Hydrochloride with an aliphatic aldehyde. Reagents: Azetidine HCl (1.1 eq), Aldehyde (1.0 eq), DIPEA (1.15 eq), NaBH(OAc)₃ (1.5 eq), Anhydrous 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:
-
Amine Liberation: Suspend Azetidine HCl (1.1 eq) in anhydrous DCE (0.2 M) under a nitrogen atmosphere. Add DIPEA (1.15 eq) dropwise at room temperature.
-
Validation Checkpoint 1: The cloudy suspension should become a clear solution within 10 minutes, indicating the successful liberation of the free base. Spot on wet pH paper; it should read ~7.0.
-
-
Hemiaminal/Imine Formation: Add the aldehyde (1.0 eq) to the reaction mixture. Stir at room temperature for 2 hours. Do not add the reducing agent yet.
-
Validation Checkpoint 2: Remove a 5 µL aliquot, quench in methanol, and analyze via TLC or LC-MS. You must visually confirm the consumption of the aldehyde and the appearance of the intermediate mass/spot. If unreacted aldehyde remains, the pH is likely too low; add 0.1 eq DIPEA.
-
-
Selective Reduction: Once imine formation is confirmed, cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Causality Note: Cooling prevents the exothermic reduction from causing azetidine ring-opening side reactions.
-
-
Quench and Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Validation Checkpoint 3: Vigorous gas evolution (H₂) will occur. Wait strictly until all bubbling ceases to ensure the unreacted hydride is fully destroyed before transferring to a separatory funnel for extraction.
-
References
-
Wikipedia Contributors. "Azetidine." Wikipedia, The Free Encyclopedia.
-
Asano, S. "Reductive Amination, and How It Works." Master Organic Chemistry.
-
Sigma-Aldrich Technical Library. "Sodium Triacetoxyborohydride: Reductive Amination." MilliporeSigma.
-
ResearchGate. "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties."
Technical Support Center: Troubleshooting Low Conversion in Azetidine Formation
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields of azetidines. The inherent ring strain of the four-membered azetidine ring, approximately 25.4 kcal/mol, makes its synthesis a delicate process, often prone to low conversion rates and the formation of byproducts[1][2]. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Part 1: Issues with Starting Materials and Reagents
Question 1: My intramolecular cyclization of a γ-haloamine is resulting in a low yield. What are the likely causes related to my starting materials?
Low yields in the intramolecular cyclization of γ-haloamines can often be traced back to the quality and nature of the starting materials and reagents.
-
Purity of the γ-haloamine: Impurities in your starting material can interfere with the reaction. It is crucial to start with a highly purified precursor.
-
Leaving Group Efficiency: The choice of the halogen is critical. Iodide is generally a better leaving group than bromide, which is better than chloride. If you are using a γ-chloroamine, consider converting it to the corresponding iodo- or bromo- derivative to facilitate the intramolecular S
N2 reaction.[1] -
Steric Hindrance: Bulky substituents on the carbon bearing the leaving group or on the nitrogen atom can sterically hinder the intramolecular cyclization.[1] This can slow down the desired reaction, allowing side reactions to dominate.
Question 2: I am attempting a Wenker-type synthesis from a γ-amino alcohol, but the conversion to the azetidine is poor. What should I investigate?
The Wenker synthesis and its modifications are powerful tools for azetidine formation, but they are sensitive to specific parameters.[3][4]
-
Incomplete Sulfonation: The first step, the formation of the amino sulfate ester, must go to completion. Incomplete reaction will leave unreacted amino alcohol, which will not cyclize. Ensure you are using appropriate sulfating agents and conditions.
-
Suboptimal Base for Cyclization: The choice and concentration of the base are critical for the cyclization step. While strong bases like sodium hydroxide are traditionally used, they can sometimes promote side reactions.[5][6] A screen of different bases (e.g., DBU, K₂CO₃) and their concentrations may be necessary to find the optimal conditions for your specific substrate.
-
Thermal Decomposition: The traditional Wenker synthesis often requires high temperatures, which can lead to decomposition of the starting material or product.[5] Consider using milder, modified Wenker protocols that proceed at lower temperatures.[3][4]
Part 2: Suboptimal Reaction Conditions
Question 3: My azetidine formation is slow and gives a low yield. How can I optimize the reaction conditions?
Optimizing reaction conditions is a multifactorial process. Here are key parameters to consider:
-
Solvent Choice: The solvent can significantly influence the rate and outcome of your reaction. For intramolecular cyclizations, polar aprotic solvents like DMF or DMSO can be effective. However, the optimal solvent is substrate-dependent. A solvent screen is often a worthwhile endeavor. In some cases, ethereal solvents like 2-MeTHF have been found to be optimal.[7]
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition, especially with strained rings like azetidines.[7] It is essential to find a balance. Running the reaction at the lowest temperature that provides a reasonable rate is often the best approach.
-
Concentration: For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions. However, excessively low concentrations can slow the reaction down considerably.[8] Experiment with a range of concentrations to find the sweet spot.
Question 4: I am using a palladium-catalyzed method (e.g., Buchwald-Hartwig amination) to form my azetidine, but the conversion is poor. What are some common pitfalls?
Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to various factors.
-
Ligand Choice: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Different ligands can have a profound effect on the reaction's efficiency and selectivity. It is often necessary to screen a variety of phosphine-based ligands to find the optimal one for your specific substrate.[9][10]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure you are using anhydrous solvents and inert atmosphere techniques. Impurities in the starting materials can also poison the catalyst.
-
Base Selection: The choice of base is critical. Common bases include sodium tert-butoxide, LHMDS, and cesium carbonate. The optimal base will depend on the specific substrates and ligand used.
Part 3: Competing Side Reactions
Question 5: I am observing the formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?
The formation of a pyrrolidine is a common competing reaction in azetidine synthesis.[1]
-
Thermodynamic vs. Kinetic Control: The formation of a five-membered ring is often thermodynamically favored over the formation of a strained four-membered ring. To favor the kinetically controlled formation of the azetidine, it is often necessary to use milder reaction conditions (e.g., lower temperatures) and a good leaving group to promote rapid ring closure.
-
Baldwin's Rules: According to Baldwin's rules, 4-exo-tet cyclizations (leading to azetidines) are favored over 5-endo-tet cyclizations (which would lead to pyrrolidines). However, the specific substitution pattern of your precursor can influence the preferred reaction pathway.
Question 6: My reaction mixture shows the formation of oligomers or polymers instead of the desired azetidine. What can I do to minimize this?
Oligomerization and polymerization are common intermolecular side reactions.
-
High Dilution: As mentioned earlier, running the reaction at high dilution can significantly favor the intramolecular cyclization over intermolecular reactions.
-
Protecting Groups: The use of a suitable protecting group on the nitrogen atom can prevent it from acting as a nucleophile in intermolecular side reactions. Electron-withdrawing groups like tosyl (Ts) or tert-butyloxycarbonyl (Boc) are commonly used.[1]
Experimental Protocols and Data
Protocol 1: Optimized Intramolecular Cyclization of a γ-Haloamine
This protocol provides a general procedure for the formation of an N-protected azetidine from a γ-haloamine.
-
Dissolve the γ-haloamine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) to a concentration of 0.05 M.
-
Add a non-nucleophilic base (e.g., potassium carbonate, 3.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Leaving Group | Typical Reaction Time (hours) | Typical Yield (%) |
| -Cl | 24-48 | 20-40 |
| -Br | 6-12 | 50-70 |
| -I | 2-6 | 70-90 |
| -OTs | 4-8 | 65-85 |
Typical yields and reaction times are substrate-dependent.
Visualizing the Troubleshooting Process
The following flowchart outlines a general workflow for troubleshooting low conversion in azetidine formation.
Caption: Troubleshooting workflow for low azetidine conversion.
Frequently Asked Questions (FAQs)
Q1: Can I purify my azetidine using silica gel chromatography? A: Azetidines can be challenging to purify on silica gel due to their polarity and potential for decomposition on the acidic stationary phase.[1] It is often recommended to use neutral or basic alumina for chromatography, or to neutralize the silica gel with triethylamine before use.
Q2: How can I confirm the formation of the azetidine ring? A: The formation of the azetidine ring can be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. In ¹H NMR, the protons on the four-membered ring will have characteristic chemical shifts and coupling constants.
Q3: Are there any biocatalytic methods for azetidine synthesis? A: Yes, biocatalytic approaches are emerging. For instance, engineered cytochrome P450 enzymes have been shown to favor azetidine formation in certain reactions.[1] Additionally, non-heme iron-dependent enzymes have been identified in the biosynthesis of azetidine-containing natural products.[2]
References
- Ahmed, S. E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A.
-
Zhang, J., & Schmalz, H.-G. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Available from: [Link]
-
Kuriyama, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available from: [Link]
-
Buckley, B. R., Patel, A. P., & Wijayantha, K. G. U. (2013). Observations on the modified Wenker synthesis of aziridines and the development of a biphasic system. The Journal of Organic Chemistry. Available from: [Link]
-
Neufeld, C. L., et al. (2020). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. PMC. Available from: [Link]
-
SciSpace. Wenker synthesis. Available from: [Link]
-
Li, X., Chen, N., & Xu, J. (2010). An Improved and Mild Wenker Synthesis of Aziridines. ResearchGate. Available from: [Link]
-
Singh, G. S., & Singh, O. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]
-
Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]
-
West, C. M., & Sarlah, D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Available from: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available from: [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. Available from: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available from: [Link]
-
Buckley, B. R., Patel, A. P., & Wijayantha, K. G. U. (2019). Observations on the modified Wenker synthesis of aziridines and the development of a biphasic system. figshare. Available from: [Link]
-
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pstorage-loughborough-53465.s3.amazonaws.com [pstorage-loughborough-53465.s3.amazonaws.com]
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- 8. Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. orbit.dtu.dk [orbit.dtu.dk]
Validation & Comparative
Publish Comparison Guide: 1H NMR Analysis of 1-(3-bromo-4-methylbenzyl)azetidin-3-ol
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(3-bromo-4-methylbenzyl)azetidin-3-ol . This document is structured to assist analytical chemists and medicinal chemists in the validation, impurity profiling, and structural elucidation of this specific pharmacophore.[1]
Executive Summary & Compound Profile
The compound 1-(3-bromo-4-methylbenzyl)azetidin-3-ol represents a critical "linked fragment" in modern drug discovery, often serving as a polar scaffold in fragment-based lead generation (FBLG). Its structure combines a rigid, hydrophilic azetidine ring with a lipophilic, halogenated benzyl linker.[1]
Accurate NMR characterization is challenging due to the conformational dynamics of the azetidine ring and the specific solubility requirements of the hydroxyl group. This guide compares the performance of two primary analytical "alternatives"—Chloroform-d (CDCl₃) vs. Dimethyl Sulfoxide-d₆ (DMSO-d₆) —and establishes a self-validating protocol for distinguishing the product from common synthetic impurities.
Structural Breakdown for Assignment
-
Fragment A (Aromatic): 1,3,4-trisubstituted benzene ring (3-bromo-4-methyl pattern).
-
Fragment B (Linker): Benzylic methylene (
). -
Fragment C (Core): Azetidin-3-ol ring (3-hydroxyazetidine).
Comparative Analysis: Solvent Performance
The choice of solvent is not merely logistical; it fundamentally alters the spectral information available for this compound.[2]
Alternative 1: Chloroform-d (CDCl₃)[2]
-
Role: Rapid screening, high solubility for lipophilic precursors.[1]
-
Performance:
-
Pro: Sharp resolution of the aromatic region.
-
Con: The hydroxyl proton (
) is often invisible or extremely broad due to exchange. -
Con: Azetidine ring protons (
) often overlap or appear as complex multiplets due to rapid ring puckering.[1]
-
-
Verdict: Suitable for purity checks but insufficient for full structural characterization .
Alternative 2: DMSO-d₆ (Recommended)[3]
-
Role: Full structural elucidation.
-
Performance:
-
Verdict: Superior performance for identity confirmation.
Data Comparison Table
| Feature | CDCl₃ (Alternative A) | DMSO-d₆ (Alternative B) | Causality/Mechanism |
| Broad singlet/Invisible | Doublet (~5.3 ppm) | DMSO forms H-bonds, slowing exchange rates. | |
| Azetidine | Multiplet (~3.0 - 3.7 ppm) | Distinct sets (~2.8 & 3.4 ppm) | Polarity of DMSO affects ring conformation. |
| Benzylic | Singlet (~3.55 ppm) | Singlet (~3.65 ppm) | Solvent anisotropy effects.[1] |
| Aromatic Resolution | High | Moderate | Viscosity of DMSO broadens lines slightly. |
Theoretical & Predicted Spectral Assignment
Based on additivity rules and fragment analysis (Azetidine-3-ol + 3-Bromo-4-methylbenzyl), the following chemical shifts are the self-validating standard for this molecule in DMSO-d₆ .
The "Fingerprint" Region (Aromatic)
The 3-bromo-4-methyl substitution pattern creates a distinct ABC-like system (specifically an ABX or AMX pattern depending on field strength).
-
H-2 (Ortho to Br, Meta to Linker):
(Doublet, ).[1]-
Reasoning: Most deshielded due to the inductive effect of Bromine (-I) and lack of shielding methyl neighbors.
-
-
H-6 (Ortho to Linker, Ortho to H-5):
(Doublet of Doublets, ).[1]-
Reasoning: Coupled to H-5 (ortho) and H-2 (meta).
-
-
H-5 (Ortho to Methyl):
(Doublet, ).[1]-
Reasoning: Shielded slightly by the electron-donating Methyl group (+I).
-
The "Functional" Region (Aliphatic)[1]
-
Methine (CH-OH):
(Multiplet). -
Hydroxyl (OH):
(Doublet, ).[1] -
Benzylic (N-CH2-Ar):
(Singlet). -
Azetidine (N-CH2):
-
Methyl (Ar-CH3):
(Singlet).[1]
Impurity Profiling (The "Negative" Control)[1]
To validate the product, one must actively search for the absence of precursors.[1]
| Impurity | Diagnostic Signal (1H NMR) | Location |
| 3-Bromo-4-methylbenzaldehyde | Aldehyde proton (-CHO) | |
| Azetidin-3-ol (Free Base) | Shifted Ring Protons | Upfield shift of ring protons (no benzyl group) |
| Benzyl Bromide Precursor | Benzylic CH2-Br |
Experimental Protocol
Step 1: Sample Preparation (Self-Validating)
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).
-
Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. Water content >0.1% will collapse the OH doublet into a singlet, mimicking a purity failure.[1]
-
-
Mixing: Vortex for 30 seconds. If the solution is cloudy, filter through a cotton plug (glass wool).[1]
Step 2: Acquisition Parameters[1]
-
Field Strength: 400 MHz minimum (600 MHz preferred for aromatic coupling resolution).
-
Pulse Sequence: Standard zg30 or zg (30° pulse angle).
-
Scans (NS): 16 or 32 (Sufficient for 5mg).[1]
-
Relaxation Delay (D1): Set to 2.0 seconds minimum.
-
Reasoning: The quaternary carbons and isolated aromatic protons need time to relax for accurate integration.
-
Step 3: Processing & Logic Check[1]
-
Reference: Set the residual DMSO quintet to 2.50 ppm .
-
Integration Logic:
Visualization of Analysis Workflow
The following diagram illustrates the logical flow for assigning the spectrum and validating the structure.
Caption: Logical workflow for the structural validation of 1-(3-bromo-4-methylbenzyl)azetidin-3-ol via 1H NMR.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link[1]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link[1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
PubChem Database. (n.d.). 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine (Analogous Structure Data). National Library of Medicine. Link[1]
-
Reich, H. J. (n.d.).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Benzyl Azetidinols
Introduction: The Significance of the Azetidinol Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its incorporation into molecular architectures, particularly in the form of azetidinols, imparts unique conformational constraints and metabolic stability. When further functionalized with a benzyl group, these benzyl azetidinols become key building blocks for a diverse range of therapeutic agents, from cholesterol absorption inhibitors like Ezetimibe to novel antibacterial and antiviral candidates.[1][2] Understanding the gas-phase chemistry of these molecules under mass spectrometric conditions is paramount for their unambiguous identification, structural elucidation, and metabolic profiling during the drug development lifecycle.[][4]
This guide provides an in-depth comparison of the fragmentation behavior of benzyl azetidinols under different ionization techniques, supported by mechanistic insights and detailed experimental protocols. We will explore how substituent effects and ionization energy influence the fragmentation pathways, offering a framework for researchers to interpret mass spectra and make informed analytical choices.
Ionization Techniques: A Comparative Overview for Benzyl Azetidinol Analysis
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound, dictating the extent of fragmentation and the type of structural information that can be obtained. For benzyl azetidinols, the two most relevant techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Electron Ionization (EI): A "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5][6][7] This excess energy induces extensive fragmentation, creating a rich fingerprint-like spectrum that is highly valuable for structural elucidation and library matching.[8][9] However, for molecules with labile bonds, such as the benzylic C-N bond, the molecular ion may be weak or entirely absent.[10]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution by creating a fine, charged aerosol.[11] ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound.[10][11] When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to garner structural information.
The following sections will compare the fragmentation patterns observed for a model compound, 1-benzylazetidin-3-ol, under both EI and ESI-MS/MS conditions.
Characteristic Fragmentation Pathways of 1-Benzylazetidin-3-ol
The fragmentation of 1-benzylazetidin-3-ol is dominated by cleavages at the benzylic position and within the azetidine ring. The ionization method significantly influences which of these pathways predominates.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy input leads to several competing fragmentation pathways, with benzylic cleavage being the most prominent.
Diagram 1: Proposed EI Fragmentation of 1-Benzylazetidin-3-ol
Caption: Key EI fragmentation pathways of 1-benzylazetidin-3-ol.
-
Benzylic C-N Bond Cleavage: This is the most favored fragmentation pathway for N-benzyl amines under EI.[10][12] The cleavage results in the formation of a highly stable benzyl cation, which often rearranges to the even more stable tropylium ion at m/z 91 . This fragment is typically the base peak in the spectrum. The other fragment, the azetidinol radical, may be observed at m/z 72 .
-
Alpha-Cleavage within the Ring: Cleavage of the C-C bond adjacent to the nitrogen within the azetidine ring is a characteristic fragmentation of cyclic amines.[13][14] This can lead to the formation of an ion at m/z 132 after the loss of a formyl radical (CHO), or other complex rearrangements.
-
Loss of Water: The presence of the hydroxyl group allows for the neutral loss of a water molecule (18 Da), leading to a fragment at m/z 145 . This is often followed by further fragmentation.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
In positive-ion ESI, 1-benzylazetidin-3-ol is readily observed as the protonated molecule, [M+H]⁺, at m/z 164 . Collision-Induced Dissociation (CID) of this precursor ion reveals a different set of fragmentation pathways compared to EI.
Diagram 2: Proposed ESI-MS/MS Fragmentation of [1-Benzylazetidin-3-ol+H]⁺
Caption: Key ESI-MS/MS fragmentation pathways for protonated 1-benzylazetidin-3-ol.
-
Neutral Loss of Azetidinol: The most prominent fragmentation in ESI-MS/MS of protonated N-benzyl amines is often the cleavage of the C-N bond, leading to the formation of the m/z 91 ion (benzyl/tropylium cation) and the neutral loss of azetidin-3-ol.[15][16][17]
-
Neutral Loss of Water: The loss of a water molecule from the protonated parent ion is a common pathway for alcohols, resulting in a fragment at m/z 146 .[15] This fragment can then undergo further fragmentation, such as the loss of ethylene, to produce an ion at m/z 118 .
Comparative Analysis: The Influence of Substituents
To illustrate the practical application of these fragmentation principles, we will compare the expected mass spectra of two hypothetical analogs: one with an electron-donating group (methoxy) on the benzyl ring and another with an electron-withdrawing group (nitro).
Substituent Effects on Fragmentation
-
Electron-Donating Groups (e.g., -OCH₃): A methoxy group on the para position of the benzyl ring will stabilize the formation of the benzylic cation. This is expected to increase the relative abundance of the corresponding substituted tropylium ion (m/z 121 ) in both EI and ESI-MS/MS spectra.[18][19]
-
Electron-Withdrawing Groups (e.g., -NO₂): A nitro group will destabilize the benzylic cation, making the benzylic cleavage less favorable. Consequently, fragmentation pathways involving the azetidine ring or loss of substituents from the ring may become more prominent. The relative abundance of the substituted tropylium ion (m/z 136 ) is expected to be significantly lower.
Data Summary Table
| Compound | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| 1-Benzylazetidin-3-ol | EI | 163 | 91 (Tropylium ion - Base Peak), 72, 132 |
| ESI-MS/MS | 164 | 91 (Tropylium ion), 146 ([M+H-H₂O]⁺) | |
| 1-(4-Methoxybenzyl)azetidin-3-ol | EI | 193 | 121 (Methoxy-tropylium ion - Base Peak), 72 |
| ESI-MS/MS | 194 | 121 (Methoxy-tropylium ion), 176 ([M+H-H₂O]⁺) | |
| 1-(4-Nitrobenzyl)azetidin-3-ol | EI | 208 | 136 (Nitro-tropylium ion), 72, 190 ([M-H₂O]⁺•) |
| ESI-MS/MS | 209 | 191 ([M+H-H₂O]⁺), 120 (Loss of NO₂ and subsequent rearrangement) |
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, the following experimental protocols are recommended.
Sample Preparation
-
Prepare a stock solution of the benzyl azetidinol standard at 1 mg/mL in methanol.
-
For LC-MS analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of water and methanol containing 0.1% formic acid for positive mode ESI.
-
For direct infusion EI analysis, further dilute the stock solution in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 10-50 µg/mL.
LC-MS/MS Method for ESI Analysis
Diagram 3: LC-MS/MS Workflow
Caption: A typical workflow for LC-MS/MS analysis of benzyl azetidinols.
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an ESI source, coupled to a high-performance liquid chromatography (HPLC) system.[][20][21]
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS/MS: Select the [M+H]⁺ ion in the first quadrupole and perform a product ion scan in the third quadrupole. Optimize collision energy for each compound (typically 10-30 eV).
-
GC-MS Method for EI Analysis
-
Instrumentation: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an EI source.
-
GC Column: A low-bleed, non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C hold for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: EI.
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
Conclusion and Future Outlook
The mass spectrometric fragmentation of benzyl azetidinols is a predictable process governed by the fundamental principles of gas-phase ion chemistry. Benzylic cleavage to form a stable tropylium-type ion is a dominant feature, particularly in EI-MS. The choice of ionization technique allows the analyst to control the extent of fragmentation, with ESI providing clear molecular weight information and EI offering a detailed structural fingerprint. Substituent effects can be rationally predicted, providing an additional layer of confidence in spectral interpretation.
As novel azetidine-containing scaffolds continue to emerge from drug discovery programs, the principles and comparative data outlined in this guide will serve as a valuable resource for researchers in the pharmaceutical and allied industries. Future work in this area could involve high-resolution mass spectrometry to confirm elemental compositions of fragments and ion mobility spectrometry to investigate the gas-phase structures of key fragment ions.
References
-
Journal of the American Society for Mass Spectrometry. (n.d.). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. ACS Publications. Retrieved from [Link]
-
Andrade, F., & Gaysin, A. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 35(5), 637-647. Retrieved from [Link]
-
Hay, M. P., et al. (2003). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (15), 2758-2770. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]
-
ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]
-
Scilit. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Stevens Institute of Technology. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
PubMed. (2009). Quantitative Analysis of Ezetimibe in Human Plasma by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Oak Ridge National Laboratory. (n.d.). Mass Spectral Characterization of Nitrogen-Containing Compounds with Ammonia Chemical Ionization. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Azetidine. Retrieved from [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]
-
Agilent. (n.d.). Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations. Retrieved from [Link]
-
LCGC International. (2022). Electron Ionization for GC–MS. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. Retrieved from [Link]
-
MDPI. (2020). Gas Chromatography–Mass Spectrometry Profiling of Volatile Compounds Reveals Metabolic Changes in a Non-Aflatoxigenic Aspergillus flavus Induced by 5-Azacytidine. Retrieved from [Link]
-
News-Medical. (2019). LC-MS Analysis of Pharmaceutical Drugs. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
PubMed. (2022). Electron ionization mass spectrometry: Quo vadis?. Retrieved from [Link]
-
ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Comparison of azetidin-3-ol vs pyrrolidin-3-ol bioactivity
The strategic replacement of saturated nitrogen heterocycles is a cornerstone of modern lead optimization. When optimizing a drug candidate, medicinal chemists frequently encounter developability roadblocks—such as rapid metabolic clearance, sub-optimal lipophilicity, or off-target promiscuity—associated with standard five- or six-membered rings.
As a Senior Application Scientist, I often guide research teams through the nuanced transition from a pyrrolidin-3-ol (five-membered) scaffold to an azetidin-3-ol (four-membered) bioisostere. While seemingly a minor structural contraction, this modification profoundly alters the molecule's physicochemical properties, spatial geometry, and target engagement profile.
This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their divergent bioactivities and providing self-validating protocols to evaluate them in your own drug discovery workflows.
Structural Dynamics and Spatial Trajectory
The fundamental difference between pyrrolidin-3-ol and azetidin-3-ol lies in their ring strain and conformational flexibility. Pyrrolidine exhibits a relatively low ring strain (~6 kcal/mol) and rapidly interconverts between envelope and half-chair conformations. This flexibility allows the 3-hydroxyl group to sample a broad conformational space, which can be advantageous for finding a binding pocket but incurs an entropic penalty upon target binding.
Conversely, the azetidine ring is highly strained (~25.2 kcal/mol) and conformationally restricted[1]. In azetidin-3-ol, the spatial relationship between the basic nitrogen and the hydroxyl group is tightly locked. This rigidity alters the exit vector of the -OH group, changing its trajectory as a hydrogen bond donor/acceptor. If the target receptor's binding pocket demands a specific geometry, the rigid azetidin-3-ol scaffold can lock the molecule into the bioactive conformation, thereby increasing target affinity by minimizing the entropic cost of binding[2].
Workflow for scaffold hopping from pyrrolidin-3-ol to azetidin-3-ol to optimize PK/PD profiles.
Physicochemical Profiling: The Causality of Scaffold Hopping
The contraction from a five-membered to a four-membered ring directly impacts basicity (pKa) and lipophilicity (logP/logD).
Because the hydroxyl group in azetidin-3-ol is separated from the basic nitrogen by fewer spatial degrees of freedom, its electron-withdrawing inductive effect is more pronounced than in pyrrolidin-3-ol. Consequently, the amine in azetidin-3-ol is generally less basic than its pyrrolidine counterpart. A lower pKa reduces the fraction of positively charged molecules at physiological pH (7.4), which can enhance passive membrane permeability and reduce off-target binding to phospholipid-rich channels (e.g., hERG)[2].
Furthermore, the removal of a methylene (-CH2-) unit inherently reduces the lipophilicity of the molecule. Azetidin-3-ol is more polar than pyrrolidin-3-ol, which is a critical lever for medicinal chemists looking to lower the overall logD of a lipophilic lead compound to improve aqueous solubility.
Quantitative Comparison Table
| Property | Pyrrolidin-3-ol | Azetidin-3-ol | Causality / Impact on Drug Design |
| Ring Size | 5-membered | 4-membered | Dictates spatial constraints and exit vectors. |
| Ring Strain | ~6 kcal/mol | ~25.2 kcal/mol | High strain in azetidine restricts flexibility, lowering entropic penalty upon binding[1]. |
| Calculated LogP | -0.65 to -0.70[3] | -0.80 to -1.00[4] | Azetidine's lower lipophilicity improves aqueous solubility and reduces non-specific binding. |
| Amine Basicity (pKa) | ~9.5 - 10.0 | ~9.0 - 9.5 | Stronger inductive effect from the closer -OH group in azetidine lowers basicity, potentially mitigating hERG liabilities[2]. |
| Metabolic Liability | Moderate to High | Low to Moderate | Fewer C-H bonds and lower lipophilicity in azetidine reduce CYP450 oxidation rates[5]. |
Mitigating Metabolic Clearance
One of the primary drivers for replacing a pyrrolidine ring with an azetidine ring is the mitigation of hepatic metabolism[5]. Cytochrome P450 (CYP450) enzymes preferentially bind and oxidize lipophilic substrates. The pyrrolidine ring, with its higher lipophilicity and larger surface area, presents multiple C-H bonds susceptible to hydroxylation or oxidation to lactams.
By contracting the ring to an azetidine, you achieve two metabolic advantages:
-
Reduced Lipophilicity: The lower logD reduces the compound's affinity for the hydrophobic active sites of CYP450 enzymes.
-
Steric and Electronic Shielding: The highly strained, compact nature of the four-membered ring, combined with the electron-withdrawing hydroxyl group, deactivates the adjacent C-H bonds toward oxidative attack.
Mechanistic logic of CYP450-mediated metabolic clearance comparing the two scaffolds.
Self-Validating Experimental Protocols
To objectively compare the bioactivity and developability of azetidin-3-ol vs. pyrrolidin-3-ol derivatives, researchers must utilize robust, self-validating assay systems. The following protocols are designed with internal controls to ensure data integrity.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
Purpose: To quantify and compare the intrinsic clearance (
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compounds (azetidine/pyrrolidine derivatives), positive control (Verapamil), and negative control in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
-
Microsome Incubation: Add pooled Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).
-
Validation Step: For the negative control sample, add an equivalent volume of buffer instead of the NADPH system.
-
-
Time-Course Sampling: At specific time intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. Calculate the elimination rate constant (
) from the slope, and derive the in vitro intrinsic clearance ( ).
Protocol B: High-Throughput Shake-Flask logD (pH 7.4) Determination
Purpose: To empirically validate the shift in lipophilicity caused by the ring contraction. Self-Validation Mechanism: Mass balance calculation ensures that compound loss (e.g., via precipitation or binding to glassware) is not falsely interpreted as partitioning into the lipid phase.
Step-by-Step Methodology:
-
Solvent Saturation: Pre-saturate 1-octanol and 0.1 M PBS (pH 7.4) by stirring them together vigorously for 24 hours, then allow phase separation.
-
Sample Preparation: Dissolve the test compounds in the pre-saturated PBS to a concentration of 100 µM.
-
Partitioning: In a glass vial, combine equal volumes (e.g., 1 mL each) of the compound-laced PBS and pre-saturated 1-octanol.
-
Validation Step: Include a reference standard with a known logD (e.g., Propranolol) in a parallel vial.
-
-
Equilibration: Shake the vials mechanically at 25°C for 60 minutes to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to achieve complete phase separation.
-
Quantification: Carefully sample both the aqueous (PBS) and organic (octanol) phases. Quantify the concentration of the compound in both phases using LC-UV or LC-MS.
-
Mass Balance Check: Calculate the total mass recovered from both phases. If the recovery is <90% of the initial input, discard the result (indicates precipitation or non-specific binding).
-
Calculation:
.
References
-
Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, ACS Publications, 2012. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol." PubChem, 2025. Available at:[Link]
-
Shinde, V., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed Central (PMC), NIH, 2026. Available at:[Link]
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A Comparative Guide to the Characterization of 3-Bromo-4-Methylbenzyl Impurities
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The 3-bromo-4-methylbenzyl moiety is a key structural component in various pharmaceutical building blocks. Its synthesis, like any chemical transformation, is susceptible to the formation of impurities. These unintended molecules can arise from raw materials, side reactions during synthesis, or degradation over time. A robust analytical strategy to detect, identify, and quantify these impurities is therefore critical for regulatory compliance and ensuring patient safety.
This guide provides a comparative analysis of the essential analytical techniques employed for the comprehensive characterization of impurities associated with 3-bromo-4-methylbenzyl compounds. We will delve into the logic behind experimental design, from predicting potential impurities through forced degradation studies to the orthogonal analytical approaches required for their definitive identification and quantification.
Anticipating Impurities: Synthesis Analysis and Forced Degradation
Effective impurity characterization begins with a theoretical and experimental assessment of what impurities might be present. This involves a two-pronged approach: analyzing the synthetic pathway and conducting forced degradation studies.
Synthesis Pathway Analysis: Impurities originating from the manufacturing process are known as process-related impurities. These can include unreacted starting materials, intermediates, by-products from competing reactions, and reagents. For example, a common route to a 3-bromo-4-methylbenzyl derivative might start from 4-methyltoluene. The bromination step could potentially yield isomeric impurities or products of over-bromination.
Forced Degradation (Stress Testing): To understand the intrinsic stability of a drug substance, forced degradation studies are performed.[1] These studies expose the compound to harsh conditions—acid, base, oxidation, heat, and light—to accelerate the formation of degradation products.[2][3] The goal is not to destroy the molecule completely, but to achieve a target degradation of 5-20%, which is considered realistic for generating relevant degradation products.[3][4] This process is essential for developing and validating "stability-indicating" analytical methods that can separate degradants from the parent compound.[5]
Below is a diagram illustrating the potential sources of impurities for a hypothetical 3-bromo-4-methylbenzyl derivative.
Caption: Potential impurity formation pathways for a 3-bromo-4-methylbenzyl derivative.
A Comparative Overview of Core Analytical Methodologies
No single analytical technique can provide a complete impurity profile. A multi-faceted approach, primarily leveraging chromatography, is necessary. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separation, often coupled with Mass Spectrometry (MS) for identification.[6][7]
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Quantification of non-volatile and thermally stable organic impurities (e.g., starting materials, by-products, degradants).[8] | Highly versatile, robust, and reproducible. Excellent quantitative performance. | Limited identification capabilities based on UV spectra alone. Not suitable for volatile compounds. |
| LC-MS | Definitive identification and quantification of non-volatile impurities. | Provides molecular weight and structural information, enabling high-confidence identification of unknown impurities.[9] | Matrix effects can sometimes suppress ion formation, impacting quantification. More complex instrumentation. |
| GC-FID | Quantification of volatile and semi-volatile compounds, particularly residual solvents.[10] | Excellent for separating volatile analytes. The Flame Ionization Detector (FID) is robust and offers a wide linear range. | Not suitable for non-volatile or thermally labile compounds. Requires derivatization for some polar analytes. |
| GC-MS | Identification and quantification of volatile and semi-volatile impurities.[11] | The gold standard for identifying volatile compounds like residual solvents by providing mass spectra that can be compared to libraries.[12] | Similar limitations to GC-FID regarding sample volatility. |
| NMR | Absolute structural elucidation of isolated impurities.[13] | Provides unambiguous structural information, including connectivity and stereochemistry, without the need for a reference standard.[14] | Requires a relatively pure and concentrated sample (>1 mg). Lower sensitivity compared to MS. |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the analysis of impurities in a sample of 3-bromo-4-methylbenzyl alcohol, a common intermediate.
Protocol 1: HPLC-UV/MS for Non-Volatile Impurities
This method is designed to separate and quantify process-related impurities and non-volatile degradation products. The use of a C18 column is a standard starting point for reverse-phase chromatography.[15] A gradient elution is employed to ensure the separation of compounds with a range of polarities.
Experimental Workflow: HPLC-UV/MS Analysis
Caption: Workflow for the analysis of non-volatile impurities by HPLC-UV/MS.
Step-by-Step Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., Quadrupole or TOF) with an electrospray ionization (ESI) source.[16]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Gradient Program:
-
Start at 30% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm. MS scan in both positive and negative ion modes over a range of m/z 100-500.
-
Sample Preparation: Accurately weigh and dissolve the 3-bromo-4-methylbenzyl alcohol sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[6]
Representative Data:
| Peak ID | Retention Time (min) | Area (%) | UV λmax (nm) | Observed m/z [M+H]⁺ | Proposed Identity |
| 1 | 4.5 | 0.08 | 215 | 215.0 | 3-Bromo-4-methylbenzoic acid |
| 2 | 8.2 | 99.75 | 220 | 201.0 | 3-Bromo-4-methylbenzyl alcohol |
| 3 | 8.9 | 0.12 | 221 | 201.0 | 2-Bromo-4-methylbenzyl alcohol |
| 4 | 12.1 | 0.05 | 225 | 278.9 | Dibromo-4-methylbenzyl alcohol |
Protocol 2: Headspace GC-MS for Volatile Impurities
This method is crucial for identifying and quantifying residual solvents from the synthesis process, which are common volatile impurities.[12] Headspace sampling is used to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile sample matrix.[19]
Experimental Workflow: Headspace GC-MS Analysis
Caption: Workflow for the analysis of volatile impurities by Headspace GC-MS.
Step-by-Step Methodology:
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source and a headspace autosampler.[6]
-
Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness. This column phase is designed for residual solvent analysis.[12]
-
GC Parameters:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 5 minutes. Ramp at 10°C/min to 220°C, hold for 5 minutes.
-
Injector Temperature: 200°C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Equilibration Time: 15 minutes.
-
-
MS Parameters: Scan range of m/z 35-350.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a suitable diluent like dimethyl sulfoxide (DMSO). Seal the vial immediately.[20]
Representative Data:
| Retention Time (min) | Identified Compound | Concentration (ppm) | Library Match (%) |
| 5.8 | Toluene | 150 | > 99 |
| 7.2 | Heptane | 25 | > 99 |
The Final Step: Unambiguous Structural Elucidation with NMR
When an impurity is detected by LC-MS but its structure cannot be definitively assigned, or if it's a novel compound, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required.[21] After isolating the impurity (e.g., via preparative HPLC), a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can piece together the molecular structure, providing conclusive evidence of its identity.[13][14] This makes NMR an indispensable tool for characterizing unknown impurities.[7]
A Holistic Strategy for Impurity Characterization
The characterization of impurities is not a linear process but an integrated strategy. It combines predictive analysis with orthogonal analytical techniques to build a comprehensive profile of a drug substance.
Caption: An integrated workflow for comprehensive impurity characterization.
Conclusion
The characterization of impurities in 3-bromo-4-methylbenzyl compounds is a rigorous process that underpins the development of safe and effective pharmaceuticals. A scientifically sound approach relies not on a single technique but on the strategic combination of methods. By comparing the strengths of HPLC for non-volatile analysis and GC for volatile components, both powerfully enhanced by mass spectrometry, researchers can effectively separate and identify a wide range of potential impurities. When unknown structures are encountered, NMR spectroscopy provides the final, definitive piece of the puzzle. This comprehensive analytical toolkit, guided by an understanding of the compound's synthesis and stability, ensures a thorough impurity profile, satisfying regulatory requirements and safeguarding patient health.
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- Patel, Y., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Unknown Author. (n.d.). method 310b - determination of residual solvent through gas chromatography.
- Ansari, A. A., & Siddiqui, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- Bajpai, S., et al. (2016). Forced Degradation Studies. J Anal Pharm Res, 3(6), 14-12.
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- Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-4-methylbenzyl alcohol.
- Sigma-Aldrich. (n.d.). 3-Bromo-4-methylbenzyl alcohol 97 68120-35-4.
- ResearchGate. (2025). Multiple quantum NMR spectra of toluene and p‐bromotoluene partially aligned in a nematic phase | Request PDF.
- Hossain, M. A., & Al-Dirbashi, O. Y. (2023). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. Scirp.org.
- Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- RSSL. (n.d.). Residual Solvents Analysis & Testing | Gas Chromatography.
- Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS.
- SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- IOCB Prague. (2025). For the first time, scientists have access to a comprehensive data set for identifying unknown compounds – thanks to experts at IOCB Prague.
- Jain, D., et al. (2014). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews.
- Gebrewold, A., & Yohannes, S. B. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI.
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- Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides.
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- Ohtsuki, K., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Journal of Pharmaceutical Health Care and Sciences, 10(1).
- Li, Y., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC.
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- Pizzo, F., et al. (2025). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. PubMed.
- PubChemLite. (n.d.). 3-bromo-4-methylbenzonitrile (C8H6BrN).
- ChemicalBook. (n.d.). 4-Methylbenzyl bromide synthesis.
- Stenutz. (n.d.). 3-bromo-4-methylbenzyl alcohol.
- PubChem. (n.d.). (3-Bromo-4-methylphenyl)methanamine | C8H10BrN | CID 53414434.
- TCI EUROPE N.V. (n.d.). 3-Bromo-4-methylaniline | 7745-91-7.
- NIH. (n.d.). 3-Bromo-4-methylbenzoic acid | C8H7BrO2 | CID 82130 - PubChem.
- Desai, P., & Patel, D. (2023). advancements in liquid chromatography-mass spectrometry: method development and applications. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(14), 66-87.
- Georganics. (n.d.). 3-Bromo-4-methylbenzaldehyde - High purity | EN.
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A Comparative Guide to the Spectroscopic Analysis of Azetidinyl Hydroxyl Groups
For researchers, medicinal chemists, and professionals in drug development, the azetidine ring is a privileged scaffold. Its unique conformational properties and ability to introduce three-dimensionality make it a valuable component in the design of novel therapeutics. The incorporation of a hydroxyl group onto the azetidine ring further enhances its utility by providing a key site for hydrogen bonding interactions and a handle for further functionalization. Accurate and efficient characterization of the azetidinyl hydroxyl group is therefore paramount.
This guide provides an in-depth comparison of analytical techniques for the characterization of azetidinyl hydroxyl groups, with a primary focus on Infrared (IR) spectroscopy. We will delve into the theoretical underpinnings and practical considerations of IR analysis, and compare its utility with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Azetidinyl Hydroxyl Moiety: A Key Pharmacophore
The rigid, four-membered azetidine ring imparts a distinct conformational rigidity to molecules. The placement of a hydroxyl group on this scaffold creates a specific vector for hydrogen bonding, which can be crucial for target engagement in drug design. Understanding the presence, position, and hydrogen-bonding environment of this hydroxyl group is a critical analytical challenge.
Infrared Spectroscopy: A Direct Probe of the O-H Vibration
Infrared spectroscopy is a powerful and rapid technique for the identification of functional groups. The absorption of infrared radiation by a molecule excites specific vibrational modes, and the frequency of this absorption is characteristic of the bond and its environment.
The O-H Stretching Vibration
The hydroxyl group (O-H) has a characteristic stretching vibration that appears in a distinct region of the IR spectrum. The position and shape of this peak are highly sensitive to hydrogen bonding.
-
Free Hydroxyl Group: In a dilute solution of a non-polar solvent where intermolecular hydrogen bonding is minimized, the O-H stretch appears as a sharp, relatively weak peak in the range of 3600-3650 cm⁻¹ .
-
Hydrogen-Bonded Hydroxyl Group: In concentrated samples or in the solid state, intermolecular hydrogen bonding occurs. This weakens the O-H bond, causing the absorption to shift to a lower frequency and broaden significantly. For azetidinyl hydroxyl groups, this broad absorption is typically observed in the range of 3200-3400 cm⁻¹ .[1][2] For instance, the IR spectrum of a synthesized N-substituted azetidin-3-ol derivative showed a broad O-H stretching band at 3388 cm⁻¹ [1]. Another example shows a broad O-H peak at 3338 cm⁻¹ .
The broadness of the hydrogen-bonded O-H peak is a result of the various hydrogen bond strengths and distances present in the sample at any given moment.
Distinguishing Inter- and Intramolecular Hydrogen Bonding
In some cases, an azetidinyl hydroxyl group may participate in intramolecular hydrogen bonding with another functional group within the same molecule. IR spectroscopy can often distinguish between inter- and intramolecular hydrogen bonding:
-
Intermolecular Hydrogen Bonding: The position and intensity of the broad O-H peak are concentration-dependent. Upon dilution in a non-polar solvent, the broad peak will decrease in intensity, and a sharp "free" O-H peak will appear or increase in intensity.
-
Intramolecular Hydrogen Bonding: The position of the O-H peak is largely independent of concentration, as the hydrogen bond is an intramolecular event.
A Comparative Analysis: IR Spectroscopy vs. Other Techniques
While IR spectroscopy is an excellent tool for the initial identification of a hydroxyl group, a comprehensive characterization often requires complementary techniques.
| Feature | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Presence and hydrogen-bonding state of the O-H group. | Detailed connectivity, chemical environment of all atoms, stereochemistry. | Molecular weight and elemental composition, fragmentation pattern. |
| OH Signal | Broad absorption band (H-bonded) or sharp peak (free). | Sharp singlet (can be broad), chemical shift is concentration and solvent dependent. | Not directly observed, but its presence is inferred from the molecular weight and fragmentation. |
| Sensitivity | Moderate. | High for ¹H, lower for ¹³C. | Very high. |
| Sample State | Solid, liquid, or gas. | Solution. | Solid, liquid, or gas (after ionization). |
| Key Advantage | Fast, simple, direct evidence of the functional group. | Provides the complete molecular structure. | Determines the molecular formula and provides structural clues through fragmentation. |
| Limitation | Provides limited structural information beyond the functional group. | Can be complex to interpret, hydroxyl proton signal can exchange with deuterated solvents. | Does not directly confirm the presence of a hydroxyl group without derivatization or high-resolution data. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information.
-
¹H NMR: The hydroxyl proton of an azetidinol typically appears as a singlet, although its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen exchange. In some cases, the signal can be broad. For a synthesized azetidinol derivative, the hydroxyl proton was observed as a singlet at 10.65 ppm in DMSO-d₆[1]. The protons on the azetidine ring itself will show characteristic multiplets, and their coupling patterns can provide information about the substitution pattern and stereochemistry.
-
¹³C NMR: The carbon atom bearing the hydroxyl group (the carbinol carbon) will have a characteristic chemical shift, typically in the range of 50-80 ppm . The exact chemical shift will depend on the substitution on the azetidine ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.
-
Molecular Ion: The molecular ion peak (M⁺) will confirm the molecular weight of the azetidinol.
-
Fragmentation: Alcohols often undergo characteristic fragmentation patterns, such as the loss of a water molecule (M-18) or alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For cyclic alcohols, ring fragmentation can also occur. The specific fragmentation pattern will depend on the substitution of the azetidine ring.
Experimental Protocols
Protocol 1: Preparation of a Solid Sample for IR Analysis (KBr Pellet Method)
This method is suitable for solid, non-hygroscopic azetidinol derivatives.
-
Drying: Thoroughly dry both the sample and high-purity potassium bromide (KBr) powder in an oven at ~110°C for several hours to remove any adsorbed water.
-
Grinding: In a clean and dry agate mortar and pestle, grind a small amount of the sample (1-2 mg) to a very fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until it is a homogeneous, fine powder.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer for analysis.
Protocol 2: Preparation of a Liquid or Solution Sample for IR Analysis (Salt Plate Method)
This method is suitable for liquid azetidinols or for preparing a solution of a solid sample.
-
Sample Preparation: If the sample is a solid, dissolve it in a suitable volatile solvent (e.g., dichloromethane, chloroform) that has minimal IR absorption in the regions of interest.
-
Application: Place a drop of the neat liquid or solution onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Assembly: Carefully place a second salt plate on top of the first, spreading the sample into a thin, uniform film.
-
Analysis: Mount the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, promptly disassemble the plates and clean them thoroughly with a dry solvent to prevent damage.
Protocol 3: Synthesis of N-Boc-3-hydroxyazetidine
This protocol describes a common method for the synthesis of a protected 3-azetidinol.
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine. Add a small amount of a solution of 2-bromotoluene in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once the reaction starts, add the remaining 2-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Addition of Azetidinone: Cool the Grignard reagent to 0°C in an ice bath. Dissolve 1-Boc-3-azetidinone in anhydrous THF and add it dropwise to the Grignard solution.
-
Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-hydroxy-3-(2-methylphenyl)azetidine.[3]
Visualization of Key Concepts
IR Spectroscopy Workflow
Caption: Workflow for the analysis of an azetidinyl alcohol by IR spectroscopy.
Comparison of Analytical Techniques
Caption: Complementary information provided by IR, NMR, and Mass Spectrometry.
Conclusion
Infrared spectroscopy serves as an indispensable tool for the rapid identification of the hydroxyl group in azetidine-containing molecules. The characteristic broad absorption in the 3200-3400 cm⁻¹ region is a strong indicator of a hydrogen-bonded O-H group. However, for a complete and unambiguous structural elucidation, a multi-technique approach is essential. The detailed connectivity and stereochemical information from NMR spectroscopy, combined with the molecular weight and fragmentation data from mass spectrometry, provides a comprehensive picture of the molecule. By judiciously applying these techniques, researchers can confidently characterize these important pharmacophores and accelerate the drug discovery process.
References
-
Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
Couturier, C., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Science, 6(12), 7017-7024. [Link]
-
El-Faham, A., et al. (2011). Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2- One: Application of Two Dimensional NMR HMQC 1H-13C, Cosy 1H–1H And Mass Spectroscopy. National Journal of Chemistry, 41, 90-105. [Link]
-
Hassan, A.S., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Mesopotamian Journal of Pharmaceutical Sciences, 7(2), 12-23. [Link]
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LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Pharmacokinetic comparison of azetidine vs cyclobutane analogs
[1]
Executive Summary: The Four-Membered Ring Switch[2]
In modern drug design, four-membered rings are "privileged scaffolds" used to introduce conformational rigidity and defined exit vectors without the molecular weight penalty of larger rings (piperidine/cyclohexane). The choice between Azetidine and Cyclobutane often dictates the metabolic fate and solubility profile of a clinical candidate.
-
Cyclobutane: A lipophilic, metabolic spacer used to restrict conformation or replace phenyl rings.[1] It is generally chemically inert but prone to oxidative hydroxylation.[1]
-
Azetidine: A polar, basic bioisostere used to lower LogD, improve solubility, and alter basicity.[1] It introduces a metabolic "soft spot" for oxidative ring opening but can significantly reduce overall clearance by lowering lipophilicity.[1]
Physicochemical Property Comparison
The transition from a cyclobutane to an azetidine core (C
Comparative Metrics Table
| Feature | Cyclobutane Analogs | Azetidine Analogs | Impact of Switch (Cyclobutane |
| Electronic Character | Neutral / Lipophilic | Basic / Polar | |
| Basicity (pKa) | N/A (unless substituted) | ~11.3 (Parent) | Introduces ionization at physiological pH.[1][2] |
| Solubility | Low (Lipid soluble) | High (Water soluble) | |
| Ring Strain | ~26.5 kcal/mol | ~25.4 kcal/mol | Similar strain; both drive specific reactivity. |
| Conformation | Puckered (~25-35°) | Puckered (~20-25°) | Azetidine is slightly flatter; N-inversion is rapid.[1][2] |
| H-Bonding | None (hydrocarbon core) | H-Bond Acceptor/Donor |
Decision Logic for Scaffold Selection
Figure 1: Decision tree for selecting between azetidine and cyclobutane scaffolds based on ADME liabilities.
Metabolic Stability & Clearance Mechanisms[3][4][5][6][7]
The metabolic fate of these two rings differs significantly due to the presence of the nitrogen atom in azetidine.
Azetidine: Oxidative Instability & Ring Opening
While azetidines reduce lipophilic clearance, the strained ring is susceptible to CYP450-mediated
-
Mechanism: CYP450 hydroxylates the carbon adjacent to the nitrogen (
-hydroxylation). -
Intermediate: Forms an unstable carbinolamine.[1]
-
Collapse: The ring strain drives rapid ring opening, resulting in an aldehyde and a primary amine (or loss of the ring fragment).
-
Mitigation: Substitution at the 3-position (e.g., fluorine, hydroxyl) or N-sulfonylation (as in Baricitinib) reduces electron density and prevents this oxidation.[1]
Cyclobutane: Hydroxylation
Cyclobutanes are generally more robust but are not metabolically silent.[1]
-
Mechanism: CYP450-mediated carbon hydroxylation (typically at the 3-position).[1][2]
-
Product: Forms a stable cyclobutanol or ketone.[1] The ring usually remains intact.
-
Clearance: This increases polarity and facilitates glucuronidation (Phase II), but rarely destroys the pharmacophore.[1]
Metabolic Pathway Diagram[1]
Figure 2: Comparative metabolic pathways. Azetidines risk destructive ring opening, while cyclobutanes typically undergo functionalization.[1]
Case Studies in Drug Development
Case Study 1: Cobimetinib (Oncology)
-
Structure: Contains a 3-hydroxy-3-(piperidin-2-yl)azetidine moiety.[1][2][3]
-
Role of Azetidine: The azetidine acts as a rigid, polar spacer that positions the piperidine ring for interaction with the MEK enzyme.
-
PK Insight: The high polarity of the azetidine/piperidine combination offsets the lipophilicity of the iodophenyl core, maintaining oral bioavailability despite the heavy halogen load.
Case Study 2: Baricitinib (Rheumatoid Arthritis)[9][10]
-
Structure: Features an N-ethylsulfonyl-3-azetidinyl linker connecting a pyrazole and a nitrile group.[1][2][4]
-
Role of Azetidine: Replaces a potential piperidine or cyclohexyl linker.
-
PK Insight: The N-sulfonylation removes the basicity of the azetidine nitrogen (preventing hERG liability) and blocks the
-oxidation metabolic soft spot, rendering the ring metabolically stable while maintaining a low LogD.
Case Study 3: Delafloxacin (Antibiotic)[12]
-
Structure: A fluoroquinolone with a 3-hydroxyazetidine at the C7 position.[2]
-
PK Insight: Unlike other fluoroquinolones that use piperazine (zwitterionic), the azetidine confers a specific anionic character at neutral pH but becomes protonated in acidic environments (e.g., sites of infection/phagolysosomes). This "pH-switch" improves accumulation in acidic tissues, a property driven directly by the azetidine's specific pKa profile compared to larger rings.[1]
Experimental Protocols
To empirically verify the PK advantages of an azetidine vs. cyclobutane analog, the following assays are standard.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Purpose: Determine Intrinsic Clearance (
-
Preparation:
-
Incubation:
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Add test compound (final conc: 1
M, <0.1% DMSO) to prevent saturation.[1] -
Pre-incubate at 37°C for 5 min.
-
Start: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Remove aliquots (50
L) at min.[1] -
Quench: Immediately dispense into 150
L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Calculation:
Protocol B: Shake-Flask LogD Determination
Purpose: Quantify the lipophilicity shift between analogs.[2]
-
System: Octanol saturated with Phosphate Buffer (pH 7.4) and Buffer saturated with Octanol.[1]
-
Procedure:
-
Dissolve compound in the Octanol phase (or Buffer if hydrophilic).
-
Mix equal volumes of Octanol and Buffer phases in a glass vial.
-
Shake for 1 hour at 25°C; Centrifuge to separate phases.
-
-
Quantification:
-
Calculation:
- .
References
-
Azetidines in Drug Discovery
-
Small Ring Metabolism
-
M
-
Cobimetinib Structure & Pharmacology
-
Baricitinib Structure & Pharmacology
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol
Hazard Identification and Risk Assessment: Understanding the Compound
Due to the absence of a specific SDS, a conservative approach to hazard assessment is necessary, inferring risks from the compound's structural components: a brominated aromatic ring and an azetidine moiety.
-
Brominated Organic Compounds: These compounds are often classified as environmental hazards, potentially toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to the formation of harmful byproducts.[2] The U.S. Environmental Protection Agency (EPA) regulates many organobromine production wastes under the Resource Conservation and Recovery Act (RCRA).[3]
-
Azetidine Derivatives: Azetidine itself is known to be a corrosive and flammable liquid.[4] Derivatives should be handled with the assumption of similar reactivity and potential for skin and eye irritation.[1][5]
-
General Chemical Hazards: Like many research chemicals, this compound should be assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[4][6]
Based on this analysis, 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol must be treated as hazardous chemical waste.
| Hazard Profile | Inferred Risks and Rationale |
| Toxicity | Assumed to be harmful if swallowed, inhaled, or in contact with skin.[6][7] The presence of a bromine atom and a reactive azetidine ring necessitates caution. |
| Environmental Hazard | Brominated organic compounds can be persistent in the environment and toxic to aquatic life.[1] Must not be disposed of down the drain.[8][9] |
| Reactivity | Potentially incompatible with strong oxidizing agents, strong acids, and strong bases.[10] Mixing with incompatible materials can lead to dangerous reactions.[11] |
| Corrosivity/Irritation | Likely to cause skin and eye irritation based on data from related azetidine and brominated compounds.[4][10][12] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol for disposal, all personnel must wear the appropriate PPE.[4][13]
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation before use.[5]
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[4]
-
Skin and Body Protection: A chemical-resistant apron or a full-body lab coat is required to prevent skin contact.[4][5]
-
Respiratory Protection: All handling of this compound, including for disposal, should be conducted within a certified chemical fume hood to minimize inhalation risk.[1][5]
Step-by-Step Disposal Protocol
The disposal of 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][4] Do not attempt to dispose of this chemical in regular trash or down the drain.[4][8]
Step 1: Waste Segregation
This is the most critical step in ensuring safe disposal. Halogenated organic waste must be kept separate from non-halogenated waste streams.[2]
-
Why Segregate? Co-processing of halogenated and non-halogenated waste can lead to the formation of highly toxic byproducts like brominated dioxins during incineration.[2]
-
Procedure:
-
Obtain a designated waste container specifically for "Halogenated Organic Waste."
-
Collect all waste containing 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol, including pure compound, reaction residues, and contaminated materials (e.g., gloves, weighing paper, silica gel), in this dedicated container.[1][2]
-
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by OSHA and the EPA to prevent accidents and ensure compliant disposal.[8][13]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are often suitable.[13][14] The container must be in good condition, free from damage.[8]
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[2][13]
-
Clearly write the full chemical name: "1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol" and any other components in the waste mixture.[5]
-
Indicate the hazards (e.g., "Toxic," "Environmental Hazard").
-
Record the "Accumulation Start Date" on the label.[13]
-
Step 3: Waste Storage
Store the sealed waste container in a designated and secure satellite accumulation area while awaiting pickup.
-
Location: The storage area should be a cool, dry, and well-ventilated space, such as a vented cabinet or under a fume hood.[1][2]
-
Secondary Containment: Place the waste container in a secondary containment tray to catch any potential leaks.[8]
-
Incompatibility: Ensure the waste is stored away from incompatible materials, particularly strong acids and oxidizers.[1][2]
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or has been stored for the maximum allowable time (per your institution's policy, often up to 90 days), contact your EHS office to schedule a waste pickup.[14]
-
Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.[4]
The following diagram illustrates the workflow for the proper disposal of 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol.
Caption: Disposal workflow for the subject chemical.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.[4]
Spill Response
-
Evacuate and Alert: Clear the immediate area of all personnel and alert your supervisor.[4]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[1][4]
-
Collect: Carefully collect the absorbed material into your designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
Exposure Response
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Inhalation: Move the exposed person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
By adhering to these rigorous, safety-first protocols, you contribute to a culture of laboratory safety and environmental stewardship. The responsible management of chemical waste is not merely a regulatory hurdle but a core component of scientific integrity.
References
- BenchChem. (n.d.). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
- BenchChem. (n.d.). Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- BenchChem. (n.d.). Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
- Flinn Scientific. (n.d.). Waste Lab Chemical Disposal Guidance.
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
- Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
-
National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
- Medical Waste Services. (2019, September 19). Are You In Compliance With Proper Lab Waste Disposal Regulations?
-
MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
- Fisher Scientific. (2009, September 22). 1-Propanol, 3-bromo- Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). L-Azetidine-2-carboxylic acid Safety Data Sheet.
- Fisher Scientific. (2010, November 29). Methyl 4-bromo-3-methylbenzoate Safety Data Sheet.
- U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine.
- Washington State University. (n.d.). Standard Operating Procedure for Bromine.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- ChemScene. (2025, December 8). tert-Butyl 3-(4-bromophenyl)azetidine-1-carboxylate Safety Data Sheet.
- Spectrum Chemical. (2011, May 20). 4-BROMOTOLUENE Material Safety Data Sheet.
- Fisher Scientific. (n.d.). 3-Bromo-4-fluoroaniline Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
